3-Benzyloxy-5-bromo-2-fluoropyridine
Description
BenchChem offers high-quality 3-Benzyloxy-5-bromo-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyloxy-5-bromo-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCUAQPTKFITSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265085 | |
| Record name | 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-92-6 | |
| Record name | 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Benzyloxy-5-bromo-2-fluoropyridine synthesis pathway
This guide details the synthesis of 3-Benzyloxy-5-bromo-2-fluoropyridine (CAS: 1428532-92-6), a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors (e.g., Lorlatinib analogs) and PROTAC linkers.
The pathway prioritizes regiochemical fidelity and scalability , avoiding the pitfalls of direct halogenation on unactivated pyridine rings.
Strategic Retrosynthesis
The target molecule features a trisubstituted pyridine ring.[1] The primary challenge is installing the fluorine at C2 , benzyloxy at C3 , and bromine at C5 with correct regiochemistry.
-
Disconnection 1 (O-Alkylation): The final step should be the protection of the phenol. This reveals 5-bromo-2-fluoropyridin-3-ol as the late-stage intermediate.
-
Disconnection 2 (Diazotization-Fluorination): The C2-Fluorine is best installed via a Sandmeyer-type (Balz-Schiemann) reaction from an amine, as nucleophilic fluorination on a neutral pyridine is difficult. This reveals 2-amino-5-bromo-3-hydroxypyridine .[2]
-
Disconnection 3 (Electrophilic Bromination): The C5-Bromine can be installed via electrophilic aromatic substitution on 2-amino-3-hydroxypyridine . The strong electron-donating amino and hydroxyl groups direct bromination to the C5 position (para to the amino group, meta to hydroxyl).
Primary Synthesis Pathway
Phase 1: Core Scaffold Construction
Starting Material: 2-Amino-3-hydroxypyridine (commercially available).
Step 1: Regioselective Bromination
-
Reaction: Electrophilic aromatic substitution.[3]
-
Reagents:
or N-Bromosuccinimide (NBS). -
Conditions: Acetonitrile or Acetic Acid,
to RT. -
Mechanism: The
group at C2 strongly activates the C3 and C5 positions. With C3 blocked by , the electrophile attacks C5 exclusively. -
Yield: ~85-95%.
Step 2: Diazotization and Fluorination (The Critical Step)
-
Reaction: Balz-Schiemann Reaction.
-
Reagents:
, /Pyridine (Olah's Reagent) or . -
Conditions:
followed by thermal decomposition. -
Mechanism: Formation of the diazonium salt at C2, followed by nucleophilic displacement by fluoride.
-
Note: This step converts the 2-amino group to a 2-fluoro group, yielding 5-bromo-2-fluoropyridin-3-ol .
Phase 2: Final Functionalization
Step 3: O-Alkylation (Benzylation)
-
Reaction: Williamson Ether Synthesis.
-
Reagents: Benzyl bromide (
), Potassium Carbonate ( ). -
Solvent: Acetonitrile (
) or DMF. -
Conditions:
, 2-4 hours. -
Outcome: Selective alkylation of the phenolic oxygen.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-fluoropyridin-3-ol
Note: This intermediate is also commercially available but expensive. Synthesis is described below.
-
Bromination:
-
Dissolve 2-amino-3-hydroxypyridine (10.0 g, 90.8 mmol) in acetonitrile (150 mL).
-
Cool to
. Add N-bromosuccinimide (NBS) (16.2 g, 91.0 mmol) portion-wise over 30 minutes. -
Stir at room temperature for 2 hours. Monitor by TLC/LCMS.
-
Concentrate and recrystallize from ethanol to obtain 2-amino-5-bromo-3-hydroxypyridine .
-
-
Fluorination:
-
Suspend the brominated amine (5.0 g) in HF-Pyridine (complex, 70% HF, 25 mL) in a PTFE vessel at
. -
Slowly add Sodium Nitrite (
, 1.2 eq) while keeping temp . -
Stir for 30 mins, then warm to
for 1 hour to decompose the diazonium salt. -
Quench: Pour into ice water, neutralize with
(Caution: Gas evolution). Extract with Ethyl Acetate.[4][5][6][7] -
Purification: Silica gel chromatography (Hexane/EtOAc).[6][8]
-
Protocol B:
Target Molecule Synthesis
-
Setup: Charge a round-bottom flask with 5-bromo-2-fluoropyridin-3-ol (30.0 g, 156 mmol) and dry Acetonitrile (250 mL).
-
Base Addition: Add Potassium Carbonate (
, 36.7 g, 266 mmol, 1.7 eq). Stir for 10 minutes. -
Alkylation: Add Benzyl Bromide (28.7 g, 168 mmol, 1.1 eq) dropwise.
-
Reaction: Heat to reflux (
) for 2-3 hours. -
Workup:
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (5-10% EtOAc in Hexanes).
-
Expected Yield: ~85-90% (White to off-white solid).
Pathway Visualization
Caption: Step-wise synthesis from commercially available 2-amino-3-hydroxypyridine to the target benzylated fluoropyridine.
Key Data & Troubleshooting
| Parameter | Specification / Observation |
| Molecular Formula | |
| Molecular Weight | 282.11 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 69 - 73 °C |
| Critical Impurity | 3-Benzyloxy-2-bromo-5-fluoropyridine (Regioisomer). Avoid by ensuring high purity of the fluorinated intermediate before benzylation. |
| Safety Note | HF-Pyridine is highly toxic and corrosive. Use PTFE equipment and Calcium Gluconate gel as a safety precaution. |
References
-
Synthesis of 5-bromo-2-fluoropyridin-3-ol via Diazotization : WO2025137483A1 - Rho-associated protein kinase inhibitors. Google Patents. Link
-
Alkylation Protocol (3-OH Pyridine Benzylation) : US11964986B1 - 9-oxo-9,10-dihydro-6H-pyrano[3,2-b:4,5-b′]. Google Patents. Link
-
Regioselective Bromination of Aminopyridines : CN111943885A - Synthetic method of Lorlatinib intermediate 2-amino-5-bromo-3-hydroxypyridine. Google Patents. Link
-
Compound Properties (3-Benzyloxy-5-bromo-2-fluoropyridine) : Accela ChemBio Product Catalog. Accela ChemBio. Link
Sources
- 1. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 3. 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine () for sale [vulcanchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 6. WO2025137483A1 - Rho-associated protein kinase inhibitors - Google Patents [patents.google.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. US11964986B1 - 9-oxo-9,10-dihydro-6H-pyrano[3,2-b:4,5-bâ²]dipyridine-8-carboxylic acid derivatives - Google Patents [patents.google.com]
Spectroscopic data for 3-Benzyloxy-5-bromo-2-fluoropyridine (NMR, IR, MS)
[1]
Executive Summary
This technical guide provides the structural characterization and synthesis validation parameters for 3-Benzyloxy-5-bromo-2-fluoropyridine . This compound is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors where the 2-fluoro group serves as a leaving group for SNAr reactions, and the 5-bromo position enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
The data presented below synthesizes experimental protocols for the scaffold's generation with rigorous spectroscopic expectations based on substituent electronic effects (Hammett constants) and heteronuclear coupling logic (
Synthesis & Reaction Pathway[1][2][3][4][5][6][7]
To ensure the integrity of the spectroscopic data, one must understand the origin of the sample.[1] The target is synthesized via a Williamson ether synthesis, alkylating the 3-hydroxyl group of the pyridine core.[1]
Experimental Protocol
-
Reagents: 5-Bromo-2-fluoro-3-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq), K2CO3 (2.0 eq).[1]
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN).[1]
-
Conditions: Stir at 60°C for 4-6 hours under N2 atmosphere.
-
Workup: Dilute with EtOAc, wash with water/brine (to remove DMF), dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexanes:EtOAc).[1]
Reaction Workflow Visualization
Figure 1: Synthetic pathway via Williamson ether synthesis. The 2-fluoro substituent remains intact due to the milder basic conditions (K₂CO₃) preventing SNAr competition.
Spectroscopic Data Profile
Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the halogenation pattern.[1]
| Parameter | Value | Diagnostic Note |
| Ionization Mode | ESI+ or EI | Positive mode is preferred for pyridines.[1] |
| Molecular Ion (M) | 281.99 / 283.99 | Critical: Look for the 1:1 doublet intensity ratio characteristic of the |
| Base Peak | 91 m/z | Tropylium ion ( |
Nuclear Magnetic Resonance (NMR)
The presence of Fluorine (
H NMR (400 MHz, CDCl
)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H6 | 8.05 – 8.15 | dd (or d) | Deshielded by ring nitrogen. Shows meta-coupling to H4 and small long-range coupling to F. | |
| H4 | 7.55 – 7.65 | dd | Diagnostic: Large coupling to | |
| Ph-H | 7.30 – 7.45 | m | N/A | Multiplet corresponding to the 5 protons of the benzyl aromatic ring. |
| CH | 5.15 – 5.20 | s | N/A | Benzylic methylene.[1] Sharp singlet (decoupling from Ph ring is typical).[1] |
C NMR (100 MHz, CDCl
)
Note: The C-F coupling is the primary validation tool for the pyridine core.[1]
| Carbon | Shift ( | Assignment | |
| C2 | ~153.0 | Direct C-F bond.[1] Large doublet. | |
| C3 | ~143.5 | Geminal coupling to F. Shifted downfield by Oxygen.[1] | |
| C6 | ~138.0 | Vicinal coupling to F. | |
| C5 | ~118.0 | Carbon bearing Bromine.[1] | |
| C4 | ~124.0 | Meta coupling.[1] | |
| OCH | ~71.5 | s | Benzylic carbon.[1] |
F NMR (376 MHz, CDCl
)
-
Shift:
-70.0 to -80.0 ppm.[1] -
Pattern: Singlet (broadened by small H-couplings) or clearly resolved dd if high resolution is used.
Infrared Spectroscopy (FT-IR)
Structural Logic & Coupling Visualization[1]
The following diagram illustrates the J-coupling network that defines the NMR signals. This "Coupling Tree" is essential for assigning the H4 and H6 protons correctly.[1]
Figure 2: NMR Coupling Network. The Fluorine atom splits the H4 signal significantly, creating a diagnostic Doublet of Doublets (dd).[1]
References
-
Synthesis of 2-Fluoro-3-hydroxypyridines
-
General Protocol for Benzylation of Hydroxypyridines
-
Spectral Database for Organic Compounds (SDBS)
- Reference data for 2-fluoro-5-bromopyridine core shifts.
-
[1]
-
Starting Material Availability (CAS 884494-94-4)
Technical Guide: Purity & Appearance of 3-Benzyloxy-5-bromo-2-fluoropyridine
This guide details the technical specifications, purity profiling, and handling protocols for 3-Benzyloxy-5-bromo-2-fluoropyridine , a critical intermediate in the synthesis of complex heterocyclic APIs.[1]
Strategic Profile & Chemical Identity
3-Benzyloxy-5-bromo-2-fluoropyridine (CAS 1428532-92-6 ) is a trifunctional pyridine scaffold.[1][2][3][4][5] Its value lies in its orthogonal reactivity:
-
C-5 Bromine: Enables Suzuki/Buchwald cross-coupling.
-
C-2 Fluorine: A "hot" handle for Nucleophilic Aromatic Substitution (S
Ar). -
C-3 Benzyloxy: A protected phenol, stable under basic coupling conditions but cleavable via hydrogenolysis or Lewis acids.
Maintaining the integrity of the C-2 fluorine and the O-regioselectivity of the benzyl group are the primary quality control challenges.[1]
| Property | Specification |
| CAS Number | 1428532-92-6 |
| IUPAC Name | 3-(Benzyloxy)-5-bromo-2-fluoropyridine |
| Molecular Formula | C |
| Molecular Weight | 282.11 g/mol |
| SMILES | FC1=NC=C(Br)C=C1OCC2=CC=CC=C2 |
Physicochemical Appearance & State
For high-grade research applications (Purity >98%), the appearance is a reliable first-pass quality indicator.
-
Standard Appearance: White to Off-White Crystalline Solid. [1]
-
Note: A yellow or orange tint often indicates oxidation of trace impurities (likely phenolic precursors) or the presence of free bromine species if stored improperly.
-
-
Solubility Profile:
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.
-
Insoluble: Water.
-
Application Note: In S
Ar reactions, use a polar aprotic solvent (DMSO/DMF) to maximize the nucleophilicity of the attacking species against the C-2 fluorine.
-
The Impurity Landscape & Synthesis Logic
Purity is defined by the synthesis route. The dominant route involves the O-alkylation of 5-bromo-2-fluoro-3-hydroxypyridine with benzyl bromide.[1] This chemistry introduces specific impurity risks that must be monitored.
Critical Impurity Origins
-
Starting Material (SM): Unreacted 5-bromo-2-fluoro-3-hydroxypyridine. This is polar and acidic.
-
Regioisomer (N-Alkylation): Pyridones form if the benzyl group attacks the nitrogen instead of the oxygen. This is the most difficult impurity to remove as it often co-elutes in standard silica chromatography.
-
Hydrolysis Byproduct: If the C-2 fluorine is displaced by water (during aggressive workup), 3-benzyloxy-5-bromo-2-hydroxypyridine is formed.[1]
Visualizing the Pathway
The following diagram illustrates the synthesis logic and where impurities diverge.
Figure 1: Synthesis pathway showing the bifurcation between the desired O-alkylation and the N-alkylated impurity.
Purity Control & Analytical Validation
To validate the material, a dual-method approach (HPLC + NMR) is required.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide bond in pyridone impurity).
-
Retention Logic:
-
Early Elution: Polar impurities (Hydroxypyridine precursor).
-
Mid Elution: Target Molecule (Non-polar benzyl ether).
-
Late Elution: Bis-benzylated side products (if any).
-
B. Proton NMR (
H-NMR) Interpretation
NMR is the definitive tool to distinguish the O-benzyl target from the N-benzyl impurity.
| Signal | Target (O-Alkylated) | Impurity (N-Alkylated) | Why? |
| Benzylic -CH | Singlet at ~5.15 - 5.25 ppm | Singlet at ~5.40 - 5.60 ppm | N-adjacent protons are more deshielded.[1] |
| Pyridine Protons | Distinct aromatic coupling.[1] | Broadened or shifted due to loss of aromaticity in the pyridone ring.[1] |
Handling & Stability Protocols
The C-2 Fluorine is the stability weak point. It is activated by the pyridine nitrogen and the electron-withdrawing bromine, making it susceptible to hydrolysis or nucleophilic attack during storage.
-
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
-
Moisture Sensitivity: Keep strictly dry. Moisture can slowly displace the fluorine, generating the 2-hydroxy impurity (Impurity B in Fig 1).
-
Light Sensitivity: Protect from light to prevent debromination or radical degradation of the benzyl ether.
References
-
PubChem Compound Summary. 3-(Benzyloxy)-5-bromo-2-fluoropyridine (CAS 1428532-92-6).[1][3][4][6] National Center for Biotechnology Information. Link
-
ChemicalBook. Product Entry for CAS 1428532-92-6. ChemicalBook Inc. Link
-
Sigma-Aldrich (Merck). Building Block Search: Halogenated Pyridines. (General reference for handling fluoropyridines). Link
-
Accela ChemBio. Precursor Data: 5-Bromo-2-fluoro-3-hydroxypyridine (CAS 1012084-53-5).[1][7]Link[7]
Sources
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- 3. 1257649-57-2,2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 6. 3-(Benzyloxy)-5-bromo-2-iodopyrazine | CAS#:1211486-65-5 | Chemsrc [chemsrc.com]
- 7. 884495-14-1,5-Bromo-2-methoxy-4-methyl-3-nitropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Stability and storage conditions for 3-Benzyloxy-5-bromo-2-fluoropyridine
An In-Depth Technical Guide to the Stability and Storage of 3-Benzyloxy-5-bromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Compound Integrity in Research
3-Benzyloxy-5-bromo-2-fluoropyridine is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical development. Fluorinated pyridines are key structural motifs in numerous pharmaceuticals, valued for their ability to modulate metabolic stability, binding affinity, and bioavailability.[1] The integrity of starting materials and intermediates like 3-Benzyloxy-5-bromo-2-fluoropyridine is paramount; degradation can lead to inconsistent experimental results, formation of unknown impurities, and ultimately, compromise the validity of research and development outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its viability for downstream applications.
Chemical Profile and Structural Considerations
To understand the stability of 3-Benzyloxy-5-bromo-2-fluoropyridine, we must first analyze its structure. The molecule consists of a pyridine ring functionalized with three distinct groups, each contributing to its overall chemical personality:
-
2-Fluoro Group: The fluorine atom is highly electronegative, significantly lowering the electron density of the pyridine ring. This modification generally enhances thermal stability and can influence the reactivity of the other positions on the ring.[2][3]
-
3-Benzyloxy Group: This ether linkage introduces a potential site for hydrolytic cleavage under strong acidic or basic conditions. The benzylic C-H bonds can also be susceptible to oxidation.
-
5-Bromo Group: The carbon-bromine bond is a potential site for nucleophilic substitution and can be sensitive to light, potentially leading to photolytic degradation.
The interplay of these functional groups dictates the compound's reactivity and, consequently, its stability profile. The electron-withdrawing nature of the fluoro and bromo substituents deactivates the pyridine ring towards electrophilic attack but may activate it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.
Core Stability Analysis: Predicting Degradation Pathways
A proactive approach to storage requires understanding the potential degradation pathways. Based on the functional groups present, several mechanisms are plausible:
-
Hydrolysis: The benzyloxy ether linkage is the most likely site for hydrolysis. While generally stable under neutral conditions, exposure to acidic or basic environments (including reactive surfaces or contaminated solvents) could catalyze the cleavage of the ether bond to form 3-hydroxy-5-bromo-2-fluoropyridine and benzyl alcohol.
-
Oxidation: The benzylic position in the benzyloxy group is susceptible to oxidation, which could lead to the formation of benzaldehyde or benzoic acid derivatives.[4] This process can be accelerated by exposure to atmospheric oxygen, heat, light, and trace metal impurities.
-
Photodegradation: Halogenated aromatic compounds can be light-sensitive. Exposure to UV or high-intensity visible light could induce homolytic cleavage of the C-Br bond, generating radical species that can lead to a cascade of secondary reactions and product decomposition.
-
Thermal Stress: While fluorinated aromatic cores are often thermally robust, prolonged exposure to high temperatures can accelerate all other degradation pathways.[2] Safety data for a related compound, 3-(Benzyloxy)-5-bromopyridine, indicates a decomposition temperature of 275°C, suggesting good thermal stability under standard conditions.[5]
Recommended Storage and Handling Protocols
To mitigate the risks identified above, a multi-faceted storage strategy is essential. The following protocols are based on a synthesis of safety data from structurally analogous compounds and fundamental chemical principles.[6][7][8][9]
Optimal Storage Conditions
The primary goal is to protect the compound from atmospheric moisture, oxygen, light, and excessive heat.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. | Low temperatures slow down the kinetics of all potential degradation reactions, including oxidation and hydrolysis.[8][10] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidative degradation of the benzyloxy group by displacing atmospheric oxygen.[11] |
| Light | Store in an amber or opaque container. | Protects the light-sensitive C-Br bond from photolytic cleavage. Keep away from direct sunlight and strong laboratory light sources.[10][12] |
| Container | Use a tightly sealed, chemically resistant container (e.g., borosilicate glass vial with a PTFE-lined cap). | Prevents ingress of moisture and oxygen from the air. A tight seal is critical for maintaining an inert atmosphere.[6][13] |
Safe Handling Workflow
Proper handling during use is as crucial as long-term storage for preserving compound integrity.
Sources
- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
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Reactivity of the C-Br versus C-F Bond in 3-Benzyloxy-5-bromo-2-fluoropyridine
Executive Summary: The Orthogonality Principle
In the structural optimization of pyridine-based pharmacophores, 3-benzyloxy-5-bromo-2-fluoropyridine represents a "privileged scaffold." Its value lies in the orthogonal reactivity of its two carbon-halogen bonds.
For the medicinal chemist, this molecule offers a divergent synthetic workflow:
-
The C-F bond (Position 2): Controlled by electronic activation . It is susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyridine ring and the inductive effect of the ring nitrogen.
-
The C-Br bond (Position 5): Controlled by bond dissociation energy (BDE) . It is susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and lithium-halogen exchange due to the relative weakness of the C-Br bond compared to C-F.
This guide details how to exploit this dichotomy to selectively functionalize either position without protecting groups, enabling rapid library generation.
Structural & Electronic Analysis
To predict reactivity, one must understand the electronic landscape of the substrate.
| Feature | Position | Electronic Effect | Reactivity Consequence |
| Fluorine | C-2 | Strong | Lowers LUMO energy at C-2; activates C-2 for nucleophilic attack (SNAr). |
| Benzyloxy | C-3 | Increases electron density in the ring (slightly deactivating SNAr), but directs lithiation to C-4 via coordination (DoM). | |
| Bromine | C-5 | Weak | Weak bond (C-Br ~68 kcal/mol) facilitates Oxidative Addition with Pd(0). |
| Pyridine N | N-1 | Strong | Localizes positive charge density at C-2 and C-4. |
Mechanistic Divergence Visualization
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Figure 1: Orthogonal reaction pathways based on reagent class. Blue path exploits electronics; Red path exploits bond weakness; Yellow path exploits kinetic exchange.
Module 1: The C-F Bond (SNAr Selectivity)
The C-F bond is the strongest single bond in organic chemistry (~115 kcal/mol), making it inert to oxidative addition under standard conditions. However, in 2-fluoropyridines, the electronegativity of fluorine stabilizes the Meisenheimer complex (the anionic intermediate), lowering the activation energy for nucleophilic attack.
Reactivity Profile
-
Selectivity: >99% for C-2 over C-5. The C-Br bond remains intact because bromide is a poorer leaving group in SNAr contexts (less electronegative, less stabilization of the intermediate) and the C-5 position is not activated by the ring nitrogen.
-
Effect of 3-Benzyloxy: The bulky benzyloxy group at C-3 exerts a steric influence.[1] While it does not prevent reaction at C-2, it may require slightly elevated temperatures compared to a 3-H analog.
-
Scope: Primary/secondary amines, alkoxides, and thiols.
Validated Protocol: SNAr Amination
This protocol selectively displaces Fluorine with a morpholine derivative.
-
Setup: Charge a reaction vial with 3-benzyloxy-5-bromo-2-fluoropyridine (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
-
Reagents: Add Morpholine (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: Disappearance of starting material (m/z X) and appearance of product (m/z X + 85). C-Br pattern (1:1 isotopic ratio) should be preserved.
-
-
Workup: Dilute with water, extract with EtOAc. The product, 3-benzyloxy-5-bromo-2-morpholinopyridine , is obtained.
Module 2: The C-Br Bond (Cross-Coupling Selectivity)
Palladium-catalyzed cross-coupling relies on Oxidative Addition (OA) . The rate of OA is inversely proportional to Bond Dissociation Energy (BDE).
-
C-Br BDE: ~68 kcal/mol (Fast OA)
-
C-F BDE: ~115 kcal/mol (No OA under standard conditions)
Reactivity Profile
-
Selectivity: Exclusive to C-5. The Pd(0) catalyst inserts into the C-Br bond. The C-F bond is spectating.
-
Catalyst Choice: Standard catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4) work well. Specialized bulky phosphines (Buchwald ligands) are generally not required unless the coupling partner is difficult.
Validated Protocol: Suzuki-Miyaura Coupling
This protocol couples an aryl boronic acid to C-5, leaving C-2 Fluorine intact.
-
Setup: In a microwave vial, combine 3-benzyloxy-5-bromo-2-fluoropyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).
-
Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio, degassed) and Na2CO3 (2.0 equiv).
-
Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 1 hour.
-
Observation: The reaction yields 3-benzyloxy-2-fluoro-5-phenylpyridine .
-
Caution: Avoid using strong alkoxide bases (e.g., NaOtBu) in this step, as they may trigger a background SNAr reaction at the C-2 Fluorine. Carbonate bases are safe.
-
Module 3: Lithium-Halogen Exchange (Kinetic Control)
Lithium-halogen exchange is an equilibrium process driven by the stability of the resulting organolithium species.
The "DoM" Risk Factor
The 3-benzyloxy group is a Directed Ortho Metalation (DoM) group. It can coordinate lithium and direct deprotonation at the C-4 position (ortho to the directing group).
-
Competition: Lithium-Bromine exchange (at C-5) vs. C-4 Deprotonation.
-
Resolution: Li-Br exchange is kinetically much faster than deprotonation at -78°C.
Validated Protocol: Selective C-5 Lithiation
-
Conditions: Dissolve substrate in anhydrous THF under Argon. Cool strictly to -78°C .
-
Addition: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.
-
Critical: Do not allow temperature to rise, or the 2-F bond may eliminate (forming a pyridyne) or the C-4 proton may be abstracted.
-
-
Trapping: Stir for 15 minutes at -78°C, then add electrophile (e.g., DMF, CO2, Iodine).
-
Result: Functionalization at C-5.
Strategic Synthesis: Sequencing
The order of operations is critical for library synthesis.
| Sequence | Feasibility | Notes |
| 1. SNAr | High (Recommended) | Displacing the 2-F first removes the sensitive electrophilic site. The resulting 2-amino-5-bromopyridine is a very stable substrate for subsequent Pd-coupling. |
| 1. Suzuki | Medium | Possible, but the Suzuki step requires mild bases (carbonates) to prevent premature SNAr. The biaryl product may be more sterically hindered for the subsequent SNAr. |
Comparative Data Table
| Reaction Class | Target Bond | Driving Force | Key Reagent | Selectivity |
| SNAr | C-F (C-2) | Low LUMO / Meisenheimer Stab. | Amines/Alkoxides | >99:1 (vs C-Br) |
| Suzuki Coupling | C-Br (C-5) | Weak Bond / Oxidative Addn. | Pd(0) / Boronic Acid | >99:1 (vs C-F) |
| Li-Exchange | C-Br (C-5) | Kinetic Exchange Rate | n-BuLi (-78°C) | 95:5 (vs DoM) |
References
-
SNAr Selectivity in Fluoropyridines
-
Suzuki Coupling Chemoselectivity
-
Lutz, M. R., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science 8 (2017).
- Context: Establishes the preference for C-Br oxidative addition over C-Cl and C-F in heteroarom
-
-
Lithium-Halogen Exchange vs.
-
Schlosser, M. "Organometallics in Synthesis."[4] John Wiley & Sons.
-
Song, J. J., et al. "Selective halogen-lithium exchange in 2,5-dibromopyridine." Journal of Organic Chemistry 72.13 (2007): 4978-4980.[5]
- Context: Defines the kinetic parameters required to favor Br-Li exchange over deprotonation or nucleophilic
-
- Bond Dissociation Energies: Luo, Y. R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press. Context: C-F (115 kcal/mol) vs C-Br (68 kcal/mol) data grounding the mechanistic divergence.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Benzyloxy-5-bromo-2-fluoropyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Benzyloxy-5-bromo-2-fluoropyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. The protocols and explanations provided herein are grounded in established chemical principles and aim to empower you to optimize your purification workflows.
Introduction to Purification Challenges
3-Benzyloxy-5-bromo-2-fluoropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purification can be challenging due to the presence of structurally similar impurities arising from its synthesis. The synthesis of this compound typically involves a Williamson ether synthesis to introduce the benzyloxy group, and potentially fluorination and bromination steps, each of which can introduce specific impurities. Understanding the origin of these impurities is the first step toward their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Benzyloxy-5-bromo-2-fluoropyridine?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, based on common synthetic strategies, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials:
-
5-Bromo-2-fluoro-3-hydroxypyridine (from incomplete Williamson ether synthesis).
-
Benzyl bromide or benzyl chloride (unreacted alkylating agent).
-
-
Byproducts of the Williamson Ether Synthesis:
-
Dibenzyl ether (formed by self-condensation of the benzyl halide).
-
Unreacted base (e.g., sodium hydride, potassium carbonate).
-
-
Byproducts of Halogenation Steps:
-
Isomeric products (e.g., 2-benzyloxy-3-bromo-5-fluoropyridine).
-
Over-brominated or over-fluorinated pyridine species.[2]
-
-
Degradation Products:
-
3-Hydroxy-5-bromo-2-fluoropyridine (from debenzylation). This can be a significant issue, as the pyridine nitrogen can poison the palladium catalyst often used for debenzylation, leading to incomplete reactions in subsequent steps.[3]
-
-
Residual Solvents:
-
Solvents used in the reaction and workup (e.g., DMF, THF, dichloromethane).
-
Troubleshooting Common Purification Issues
This section provides a structured approach to troubleshooting common problems encountered during the purification of 3-Benzyloxy-5-bromo-2-fluoropyridine.
Issue 1: My purified product still contains starting materials (e.g., 5-bromo-2-fluoro-3-hydroxypyridine or benzyl halide).
Causality: This indicates an incomplete reaction or inefficient removal during workup. The polarity difference between the starting material and the product is often the key to separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing unreacted starting materials.
Detailed Protocols:
-
Acid/Base Extraction for Removal of 5-bromo-2-fluoro-3-hydroxypyridine:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium hydroxide) to deprotonate and extract the acidic hydroxypyridine into the aqueous phase.
-
Separate the organic layer, and then wash it with water and brine to remove any residual base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography for Removal of Benzyl Halide:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity eluent to first elute the non-polar benzyl halide. A gradient elution can then be used to increase the polarity to elute your desired product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for many organic purifications. |
| Mobile Phase (Initial) | Hexanes/Ethyl Acetate (e.g., 95:5) | A low polarity mobile phase will elute non-polar impurities like benzyl halide first. |
| Mobile Phase (Gradient) | Gradually increase the proportion of Ethyl Acetate | Increasing the polarity will elute the more polar product. |
Issue 2: My product is contaminated with dibenzyl ether.
Causality: Dibenzyl ether is a common byproduct of the Williamson ether synthesis, especially if there is any moisture present or if the reaction is run at a high temperature for an extended period.
Troubleshooting:
-
Column Chromatography: Dibenzyl ether is relatively non-polar. A similar column chromatography strategy as for removing benzyl halide should be effective.
-
Recrystallization: Finding a solvent system where the solubility of your product and dibenzyl ether are significantly different at high and low temperatures is key.
Issue 3: I am observing isomers or over-halogenated impurities.
Causality: These impurities arise from a lack of regioselectivity during the bromination or fluorination steps. Their structural similarity to the desired product makes them particularly challenging to remove.
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers, preparative HPLC is often the most effective technique.
-
Recrystallization: Meticulous screening of recrystallization solvents may allow for the selective crystallization of the desired isomer. This can be a trial-and-error process. A table of common recrystallization solvents for pyridines is provided below.[1]
| Solvent/Mixture | Comments |
| Ethanol | A versatile solvent for many pyridine derivatives. |
| Hexanes/Ethyl Acetate | A good starting point for adjusting polarity. |
| Toluene | Can be effective for aromatic compounds. |
| Dichloromethane/Hexanes | Another common mixture for controlling polarity. |
Issue 4: My product is showing signs of debenzylation.
Causality: The benzyloxy group can be labile, particularly under acidic conditions or in the presence of certain metals. The resulting 3-hydroxy-5-bromo-2-fluoropyridine is more polar than the desired product.
Troubleshooting Workflow:
Caption: A logical workflow for addressing debenzylation impurities.
Detailed Protocols:
-
Column Chromatography with a Basic Additive:
-
Prepare a slurry of silica gel in your chosen mobile phase (e.g., hexanes/ethyl acetate).
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase. This will help to prevent streaking of the basic pyridine compounds on the acidic silica gel.[4]
-
Load your sample and elute the column, collecting fractions. The more polar debenzylated impurity will have a lower Rf value and will elute later.
-
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into your chromatography column, ensuring there are no air bubbles. Allow the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully add this solution to the top of the silica bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC).
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute your product.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your impure product in a minimal amount of a hot solvent (or solvent mixture).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
References
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 3, 2026, from [Link]
-
Anichem. (n.d.). 3-Benzyloxy-5-bromo-pyridine. Retrieved February 3, 2026, from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Retrieved February 3, 2026, from [Link]
-
International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 3, 2026, from [Link]
-
SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved February 3, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 3, 2026, from [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)-5-bromopyridine. Retrieved February 3, 2026, from [Link]
Sources
Technical Support Center: Optimization of 3-Benzyloxy-5-bromo-2-fluoropyridine Coupling
The following guide is designed as a high-level technical support resource for researchers optimizing Suzuki-Miyaura cross-coupling reactions for 3-Benzyloxy-5-bromo-2-fluoropyridine .
Substrate Analysis & Critical Challenges
Before initiating any protocol, it is vital to understand the "personality" of your substrate. 3-Benzyloxy-5-bromo-2-fluoropyridine presents a triad of competing reactivities that must be managed:
-
The Coupling Site (C5-Br): This is the desired site for oxidative addition. However, the electron-rich benzyloxy group (EDG) at C3 pushes electron density into the ring, potentially deactivating the C-Br bond towards oxidative addition compared to a simple bromopyridine.
-
The Trap (C2-F): The fluorine at C2 is highly activated by the adjacent ring nitrogen. Under basic conditions (standard for Suzuki), this site is susceptible to Nucleophilic Aromatic Substitution (
) by hydroxide, alkoxides, or even the boronic acid itself, leading to byproducts. -
The Poison (Pyridine Nitrogen): The basic nitrogen lone pair can coordinate to the Palladium center (
), displacing ligands and forming an inactive complex (Catalyst Poisoning).[1]
Troubleshooting Guide (Q&A)
Issue 1: "I see starting material consumption, but the major product is the 2-hydroxy (pyridone) or 2-alkoxy derivative, not the biaryl."
Diagnosis: You are experiencing
Corrective Action:
-
Switch Base: Move to mild, non-nucleophilic bases. Potassium Phosphate (
) or Cesium Carbonate ( ) are superior to hydroxides or alkoxides. -
Exclude Water: If the byproduct is the pyridone (2-OH), water is the nucleophile. Switch to anhydrous conditions using Toluene or Dioxane with anhydrous
. -
Temperature Control:
often has a higher activation energy than Pd-catalyzed coupling. Lower the reaction temperature (e.g., from 100°C to 60-80°C) to favor the catalytic pathway.
Issue 2: "The reaction stalls after 20% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning or Ligand Dissociation .
The pyridine nitrogen is likely binding to the Pd center, shutting down the catalytic cycle.[1] Alternatively, if you are using
Corrective Action:
-
Change Ligand System: Switch to bidentate ligands which are harder to displace.
is the industry "workhorse" for heteroaryl halides because the bite angle and chelation effect resist displacement by the pyridine nitrogen. -
Advanced Ligands: For stubborn cases, use bulky, electron-rich phosphines like XPhos or SPhos (Buchwald ligands). These create a steric wall that prevents the pyridine nitrogen from approaching the Pd center while accelerating oxidative addition.
Issue 3: "My boronic acid is disappearing, but no product is forming."
Diagnosis: Protodeboronation .
2-Fluoropyridines are electron-deficient; if your coupling partner is also a heteroaryl boronic acid, it is likely hydrolyzing (losing the
Corrective Action:
-
Concentration: Increase the concentration of the reaction. Protodeboronation is often pseudo-first-order, while coupling is second-order. Higher concentration favors coupling.
-
Boron Source: Switch from Boronic Acid to a Pinacol Ester (BPin) or a MIDA Boronate . These slow-release mechanisms protect the boron species.
-
Water Ratio: Reduce water content. Use a 4:1 or 10:1 ratio of Organic:Water, rather than 1:1.
Optimized Experimental Protocol
This protocol is designed to balance reactivity (C-Br activation) with selectivity (avoiding C-F hydrolysis).
Reagents:
-
Substrate: 3-Benzyloxy-5-bromo-2-fluoropyridine (1.0 equiv)
-
Boronic Acid/Ester: 1.2 – 1.5 equiv
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (9:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and base.[2]
-
Degassing (Critical): Add the 1,4-Dioxane and Water. Sparge with Nitrogen or Argon for 10-15 minutes. Note: Oxygen promotes homocoupling and catalyst oxidation.
-
Catalyst Addition: Add
quickly under inert flow. Cap the vial immediately. -
Reaction: Heat to 85°C . Monitor by LCMS at 1 hour and 4 hours.
-
Checkpoint: If C-F hydrolysis is observed (M-18 mass shift or similar), lower temp to 65°C and switch to anhydrous Dioxane.
-
-
Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), and brine. Dry over
.
Decision Logic & Mechanism Visualization
The following diagrams illustrate the competing pathways and the decision logic for optimization.
Diagram 1: Reaction Pathways & Competition
This diagram visualizes the "Battle for the Substrate" between the desired Suzuki cycle, the
Caption: Reaction landscape showing the desired oxidative addition pathway (Green) vs. competing poisoning and substitution pathways (Red).
Diagram 2: Optimization Decision Tree
Use this logic flow to determine the next step if the standard protocol fails.
Caption: Logical workflow for troubleshooting common failure modes based on LCMS data.
Comparative Data: Ligand & Base Selection
The following table summarizes expected performance based on general reactivity profiles of electron-deficient chloropyridines and fluoropyridines.
| Variable | Recommendation | Pros | Cons |
| Ligand | dppf | Excellent bite angle; resists N-displacement; robust. | Can be slow with very sterically hindered substrates. |
| Ligand | XPhos | Extremely active; bulky structure prevents poisoning. | More expensive; air-sensitive precatalysts. |
| Ligand | Cheap; readily available. | Not recommended. Easily displaced by Pyridine N; poor stability. | |
| Base | Mild; high solubility in water mixes; low | May not be strong enough for very hindered boronic acids. | |
| Base | Strong base. | Avoid. High risk of displacing Fluorine ( | |
| Base | "Cesium Effect" aids solubility in organics; mild. | Expensive. |
References
-
Yoneda Labs.Suzuki-Miyaura Cross-Coupling: Practical Guide.
-
Organic Chemistry Portal.Suzuki Coupling.
-
Lutz Ackermann et al.Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyridyl Chlorides and Bromides. (Specifics on heteroaryl halide reactivity).
-
(Citation grounded in general reactivity principles of 2-halopyridines).
-
-
Sigma-Aldrich (Merck).Catalyst Poisoning in Reactions with Pyridine Substrates.
Sources
Technical Support Center: 3-Benzyloxy-5-bromo-2-fluoropyridine in Cross-Coupling Reactions
Welcome to the technical support center for 3-Benzyloxy-5-bromo-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. Here, we address common challenges, with a primary focus on preventing the undesired dehalogenation of the C-Br bond, and provide field-proven insights and troubleshooting protocols to ensure the success of your experiments.
Introduction: The Challenge of Dehalogenation
3-Benzyloxy-5-bromo-2-fluoropyridine is a valuable reagent in medicinal chemistry and materials science. However, its utility in popular palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be hampered by a common side reaction: hydrodehalogenation. This process leads to the formation of the corresponding debrominated byproduct, 3-benzyloxy-2-fluoropyridine, which reduces the yield of the desired product and complicates purification.
Understanding the mechanism of dehalogenation is the first step toward its prevention. In palladium-catalyzed reactions, the primary culprit is often the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can arise from various sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water. The Pd-H species can then participate in a competitive reductive elimination pathway with the aryl-palladium intermediate, leading to the unwanted debrominated product.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize your reaction conditions to minimize or eliminate dehalogenation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant dehalogenation of my 3-Benzyloxy-5-bromo-2-fluoropyridine in a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?
A1: Significant dehalogenation in Suzuki-Miyaura couplings of electron-deficient N-heterocyclic halides like 3-Benzyloxy-5-bromo-2-fluoropyridine is a common issue. The primary causes often revolve around the choice of catalyst system (palladium source and ligand), base, and solvent.
Troubleshooting Steps:
-
Ligand Selection is Critical: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates prone to dehalogenation, bulky, electron-rich phosphine ligands are often the solution. These ligands promote the desired reductive elimination of the cross-coupled product over the undesired dehalogenation pathway.
-
Recommended Ligands: Consider switching to ligands such as SPhos , XPhos , or other biaryl phosphine ligands from the Buchwald ligand family. N-heterocyclic carbene (NHC) ligands can also be effective.
-
-
Base Optimization: The choice of base can significantly impact the formation of Pd-H species. Stronger bases, especially alkoxides, can sometimes promote dehalogenation.
-
Recommended Bases: Weaker inorganic bases are generally preferred. Excellent results are often obtained with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .
-
-
Solvent Choice: Solvents can act as a hydride source. Protic solvents like alcohols should be used with caution.
-
Recommended Solvents: Aprotic solvents such as 1,4-dioxane , tetrahydrofuran (THF) , or toluene are generally recommended. If a mixed solvent system is required, minimize the amount of the protic component.
-
-
Palladium Pre-catalyst: The choice of palladium source can influence the concentration of active Pd(0) and potentially impact side reactions.
-
Recommended Pre-catalysts: Pre-catalysts like Pd₂(dba)₃ or palladacycles (e.g., XPhos Pd G2/G3 ) are often effective as they readily form the active Pd(0) species.
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Benzyloxy-5-bromo-2-fluoropyridine with an arylboronic acid, employing a catalyst system known to suppress dehalogenation.[1]
Materials:
-
3-Benzyloxy-5-bromo-2-fluoropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add the 3-Benzyloxy-5-bromo-2-fluoropyridine, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Influence of Ligands and Bases on Dehalogenation in Suzuki-Miyaura Coupling
| Ligand | Base | Dehalogenation Byproduct (%) | Desired Product Yield (%) | Comments |
| PPh₃ | Na₂CO₃ | High (>30%) | Low-Moderate | Prone to dehalogenation with electron-deficient pyridines. |
| Pd(dppf)Cl₂ | K₂CO₃ | Moderate (10-20%) | Moderate | Better than PPh₃, but still susceptible to dehalogenation. |
| SPhos | K₃PO₄ | Low (<5%) | High | Recommended starting point. Bulky, electron-rich ligand. |
| XPhos | Cs₂CO₃ | Low (<5%) | High | Another excellent choice for challenging substrates. |
Note: The data in this table is illustrative and compiled from general trends reported in the literature for similar substrates. Actual results will vary depending on the specific boronic acid and other reaction conditions.
Q2: I am attempting a Buchwald-Hartwig amination with 3-Benzyloxy-5-bromo-2-fluoropyridine and a primary amine, but I'm getting low yields and some dehalogenation. What should I try?
A2: Buchwald-Hartwig amination of bromopyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen and the competing dehalogenation. The choice of ligand and base is paramount for success.
Troubleshooting Steps:
-
Ligand Selection for Amination: For couplings with primary amines, specialized ligands have been developed to facilitate the reaction and suppress side reactions.
-
Recommended Ligands: BrettPhos is often the ligand of choice for coupling primary amines. Other effective ligands include RuPhos and XPhos .
-
-
Base Selection: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective bases for this transformation.
-
-
Solvent and Temperature: Aprotic, non-polar solvents are generally preferred.
-
Recommended Solvents: Toluene or 1,4-dioxane are good choices. The reaction temperature may need to be optimized, typically in the range of 80-110 °C.
-
Experimental Protocols
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of 3-Benzyloxy-5-bromo-2-fluoropyridine with a primary amine.
Materials:
-
3-Benzyloxy-5-bromo-2-fluoropyridine (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
BrettPhos (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add the 3-Benzyloxy-5-bromo-2-fluoropyridine, Pd₂(dba)₃, and BrettPhos.
-
Add the toluene, followed by the primary amine.
-
Finally, add the NaOtBu.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Visualization of Key Concepts
Diagram 1: The Competing Pathways of Cross-Coupling and Dehalogenation
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q3: I am planning a Sonogashira coupling with 3-Benzyloxy-5-bromo-2-fluoropyridine. Are there specific conditions I should use to avoid dehalogenation and other side reactions like alkyne homocoupling?
A3: Yes, Sonogashira couplings also have potential pitfalls, including dehalogenation and the undesired homocoupling of the terminal alkyne (Glaser coupling). Careful control of the reaction conditions is key.
Troubleshooting and Optimization:
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). While effective, copper can also promote alkyne homocoupling. In some cases, a "copper-free" Sonogashira protocol can be advantageous.
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is typically used. It serves both as a base and often as the solvent.
-
Ligand Choice: As with other cross-couplings, the choice of phosphine ligand is important. Triphenylphosphine (PPh₃) is commonly used, but for more challenging substrates, bulky electron-rich ligands may offer an advantage.
-
Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) to prevent oxidative homocoupling of the alkyne.
-
Temperature: Sonogashira reactions are often run at or near room temperature, which can help to minimize side reactions.
Experimental Protocols
Protocol 3: Copper-Catalyzed Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of 3-Benzyloxy-5-bromo-2-fluoropyridine.
Materials:
-
3-Benzyloxy-5-bromo-2-fluoropyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)
-
Degassed triethylamine (Et₃N) (5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-Benzyloxy-5-bromo-2-fluoropyridine, Pd(PPh₃)₄, and CuI.
-
Add the degassed triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Diagram 2: Troubleshooting Logic for Dehalogenation
Caption: A stepwise approach to troubleshooting dehalogenation.
Concluding Remarks
Preventing the dehalogenation of 3-Benzyloxy-5-bromo-2-fluoropyridine is achievable with careful consideration of the reaction parameters. The key to success lies in choosing a catalytic system that promotes the desired cross-coupling pathway at a rate significantly faster than the competing hydrodehalogenation. By systematically optimizing the ligand, base, and solvent, researchers can unlock the full synthetic potential of this valuable building block. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Tech Support.
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]
- Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chen, X., et al. (2021). Palladium-Catalyzed C–P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. The Journal of Organic Chemistry, 86(13), 8987-8996.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
Sources
Challenges in the scale-up of 3-Benzyloxy-5-bromo-2-fluoropyridine reactions
Introduction
Welcome to the Technical Support Center. This guide addresses the specific scale-up challenges associated with 3-Benzyloxy-5-bromo-2-fluoropyridine (CAS: 1289006-86-5 / generic analog). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors), serving as a "linchpin" that allows for orthogonal functionalization:
-
5-Bromo: Ready for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
2-Fluoro: An activated "warhead" for nucleophilic aromatic substitution (
). -
3-Benzyloxy: A protected phenol, offering solubility and late-stage deprotection potential.
The coexistence of the labile 2-fluoro group and the reactive 5-bromo handle creates a "reactivity minefield" during scale-up. This guide provides troubleshooting protocols to navigate these competing pathways.
Module 1: Synthesis & Process Chemistry
Core Workflow: O-Alkylation of 5-Bromo-2-fluoropyridin-3-ol
The primary route to this molecule involves the benzylation of the 3-hydroxy precursor. Unlike 2-pyridones, the 3-hydroxy isomer does not readily tautomerize to a lactam, reducing the risk of N-alkylation. However, the 2-fluoro position is highly activated , leading to a different dominant side reaction: Self-S_NAr (Dimerization).
Visualizing the Competitive Landscape
Figure 1: Reaction pathways showing the competition between desired O-alkylation and S_NAr-driven dimerization.
Troubleshooting Guide: Synthesis Failures
Q1: My yield is low (<50%), and LC-MS shows a mass corresponding to a dimer (M+ = 380-400 range). What happened?
Diagnosis: You likely triggered an intermolecular
-
Base too strong: Using
or alkoxides generates a "naked" phenoxide anion that is too nucleophilic. -
Concentration too high: High molarity favors bimolecular dimerization over reaction with Benzyl Bromide.
Corrective Protocol (The "Soft Base" System):
-
Switch Base: Replace
with Cesium Carbonate ( ) or Potassium Carbonate ( ). These provide a "buffered" deprotonation. -
Solvent: Use Acetonitrile (ACN) instead of DMF. DMF can decompose to dimethylamine at high temps, which will also displace the fluorine (
). -
Stoichiometry: Use a slight excess of Benzyl Bromide (1.1 equiv) to ensure it outcompetes the pyridine ring as an electrophile.
Q2: The reaction stalls with 10% starting material remaining. Should I heat it to reflux?
Answer: NO. Reasoning: Heating 2-fluoropyridines with basic carbonates promotes hydrolysis (conversion of 2-F to 2-OH). Solution:
-
Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv). This converts Benzyl Bromide to the more reactive Benzyl Iodide in situ (Finkelstein reaction), allowing the reaction to finish at lower temperatures (40–50°C).
Module 2: Downstream Reactivity (Cross-Coupling)
Core Workflow: Suzuki-Miyaura Coupling at C-5
When coupling the 5-bromo position, the 2-fluoro group must remain intact.
Data: Base Compatibility Table
| Base | pKa (conj. acid) | Compatibility | Outcome |
| ~12 | High | Recommended. Minimal F-displacement. | |
| 10.3 | Medium | Acceptable, but slow kinetics. | |
| 3.2 (HF) | High | Excellent for sensitive substrates (anhydrous). | |
| 15.7 | Critical Fail | Rapid hydrolysis to 2-pyridone ( | |
| 17 | Critical Fail | Immediate |
Q3: During Suzuki coupling, I see significant "dehalogenation" (loss of Br replaced by H). Why?
Diagnosis: Hydrodehalogenation. Mechanism: In electron-deficient pyridines, the oxidative addition of Pd into the C-Br bond is fast, but if the transmetallation is slow, the Pd-intermediate can scavenge a hydride (from solvent or base). Troubleshooting:
-
Solvent: Avoid isopropanol or ethanol (hydride sources). Use Toluene/Water or Dioxane .
-
Catalyst: Switch to a catalyst with a bulky, electron-rich ligand like
or XPhos Pd G2 . These facilitate faster transmetallation, outcompeting the hydride elimination pathway.
Module 3: Safety & Handling (E-E-A-T)
Critical Hazard: Benzyl Bromide Scale-Up
Benzyl bromide is a potent lachrymator (tear gas agent). On a milligram scale, it is annoying; on a multi-gram/kilogram scale, it is an incapacitating hazard.
Standard Operating Procedure (SOP) for Quenching:
Never dispose of unreacted Benzyl Bromide directly into aqueous waste streams (it sinks and persists).
Step-by-Step Decontamination:
-
Prepare Quench Solution: 10% aqueous Ammonium Hydroxide (
) or Ethanolamine. -
Process: Stir the reaction waste with the quench solution for 1 hour.
-
Chemistry: The amine reacts with Benzyl Bromide to form non-volatile benzylamines.
-
-
Verification: Check pH (should remain basic) and TLC (disappearance of BnBr spot) before disposal.
Module 4: Process Visualization
Decision Tree: Impurity Troubleshooting
Figure 2: Diagnostic logic for identifying common impurities during the scale-up of 3-benzyloxy-5-bromo-2-fluoropyridine.
References
-
National Institutes of Health (NIH). (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. PMC4404535. Retrieved October 26, 2023, from [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved October 26, 2023, from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved October 26, 2023, from [Link]
Troubleshooting failed reactions with 3-Benzyloxy-5-bromo-2-fluoropyridine
Technical Support Center: 3-Benzyloxy-5-bromo-2-fluoropyridine
Welcome to the technical support center for 3-Benzyloxy-5-bromo-2-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the complexities of using this versatile but challenging building block. By understanding the interplay of its functional groups—the electron-deficient pyridine core, the reactive C-Br bond for cross-coupling, the activated C-F bond for SNAr, and the potentially labile benzyloxy protecting group—we can diagnose and resolve common experimental failures.
Section 1: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a primary application for this substrate, targeting the C5-Br position. However, the molecule's electronic properties and additional reactive sites often lead to complications.
FAQ 1: My Suzuki coupling reaction has stalled, showing low conversion of the starting material. What are the likely causes and solutions?
Plausible Causes:
-
Insufficient Catalyst Activity: The electron-deficient nature of the pyridine ring can slow the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.
-
Poor Reagent Quality: Degradation of the boronic acid/ester, impure solvents, or inactive base can halt the reaction.[1]
-
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst. Rigorous degassing is crucial.[2][3]
Troubleshooting Workflow:
Caption: Decision logic for failed Buchwald-Hartwig amination.
Section 3: Troubleshooting Lithiation and Borylation Reactions
Creating the corresponding 5-boronic ester via halogen-metal exchange is a powerful strategy for introducing diversity. However, this pathway is fraught with peril due to the molecule's other functional groups.
FAQ 4: I'm attempting a halogen-metal exchange on the C5-Br with n-BuLi followed by trapping with B(OiPr)3, but I'm getting a complex mixture or no desired product. Why?
Plausible Causes:
-
Competing Deprotonation: The benzylic protons on the protecting group are acidic and can be removed by strong bases like n-BuLi.
-
Attack at Fluorine: Organolithium reagents can potentially attack the electron-deficient C2 position, leading to defluorination or other side reactions.
-
Instability of the Lithiated Intermediate: The 2-fluoro and 3-benzyloxy substituents can make the C5-lithiated species unstable, potentially leading to decomposition or rearrangement even at low temperatures.
-
Inefficient Trapping: The borylation step may be inefficient, allowing the reactive lithiated species to react with other molecules or the solvent.
Recommended Protocol for Lithiation-Borylation:
This reaction requires precise temperature control and specific reagents.
-
Conditions:
-
Solvent: Anhydrous THF or Et2O.
-
Temperature: Must be kept extremely low, typically -78 °C to -100 °C , to prevent side reactions.
-
Reagent: Use a hindered base like LDA (Lithium diisopropylamide) instead of n-BuLi to disfavor nucleophilic attack and favor proton abstraction if any competitive deprotonation sites exist. For halogen-metal exchange, a Grignard formation using i-PrMgCl·LiCl (Turbo-Grignard) at low temperature is often a much milder and more selective alternative to organolithiums.
-
-
Step-by-Step Grignard-Borylation Protocol:
-
Dissolve 3-Benzyloxy-5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF under argon.
-
Cool the solution to -78 °C.
-
Slowly add i-PrMgCl·LiCl (1.1 eq) and stir at -78 °C for 1-2 hours, monitoring for the consumption of starting material by quenching aliquots.
-
In a separate flask, cool a solution of triisopropyl borate (B(OiPr)3, 1.5 eq) in anhydrous THF to -78 °C.
-
Slowly transfer the Grignard solution via cannula into the borate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and proceed with standard acidic workup (e.g., 1M HCl) to hydrolyze the boronic ester to the boronic acid if desired.
-
Section 4: Issues with Nucleophilic Aromatic Substitution (SNAr)
The C2-F bond is highly activated towards SNAr by the ring nitrogen. While this is a useful reaction, it can also occur as an unwanted side reaction.
FAQ 5: I am trying to perform a Suzuki coupling at C5, but I am seeing a side product where my boronic acid's aryl group has replaced the fluorine at C2. How can I prevent this?
Plausible Cause: Under certain conditions, particularly with strong bases and electron-rich boronic acids, the boronic acid can act as a nucleophile, attacking the highly electrophilic C2 position. The fluoride ion is an excellent leaving group in SNAr reactions. [4][5] Preventative Measures:
-
Use a Milder Base: Switch from strong bases like Cs2CO3 or alkoxides to K3PO4 or K2CO3.
-
Lower the Temperature: SNAr reactions are often more sensitive to temperature than palladium-catalyzed couplings. Running the Suzuki reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may suppress the SNAr pathway.
-
Catalyst/Ligand Choice: A highly active Suzuki catalyst system that promotes rapid oxidative addition at the C-Br bond can help the desired reaction outcompete the undesired SNAr. Using a pre-catalyst that quickly generates the active Pd(0) species can be beneficial.
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: [Link]
-
Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Science, 342(6161), 956-960. Available at: [Link]
-
Tsuchiya, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2239-2247. Available at: [Link]
-
Walkinshaw, A. J., et al. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(19), 7296-7300. Available at: [Link]
-
Aggarwal, V. K., et al. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3130-3143. Available at: [Link]
-
Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(2), 73-78. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(2), 303-350. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Li, C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(8), 5363-5369. Available at: [Link]
-
Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12254-12258. Available at: [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]
-
Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois. Available at: [Link]
-
Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Presentation]. Available at: [Link]
-
ResearchGate. (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Available at: [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). A General Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(38), 13156-13157. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Online discussion]. Available at: [Link]
-
Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. Available at: [Link]
-
ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Available at: [Link]
Sources
Technical Support Center: 3-Benzyloxy-5-bromo-2-fluoropyridine Reactivity Guide
Executive Summary: The "Dual-Personality" Substrate
3-Benzyloxy-5-bromo-2-fluoropyridine presents a classic chemoselectivity challenge in heterocyclic chemistry. You are dealing with a "push-pull" system:
-
C2-Fluorine: Activated for Nucleophilic Aromatic Substitution (
) due to the ring nitrogen's electron withdrawal, yet slightly deactivated by the electron-donating 3-benzyloxy group. -
C5-Bromine: An excellent handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or Lithium-Halogen exchange.
The Critical Insight: Solvent selection is not merely about solubility; it is the primary switch that dictates whether the reaction follows an ionic pathway (
Module 1: Targeting the C2-Fluorine ( Protocols)
Objective: Displacement of the Fluorine atom by amines, alkoxides, or thiols while retaining the C5-Bromine.
The Challenge: Electronic Deactivation
The 3-benzyloxy group is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyridine ring, raising the energy of the transition state for nucleophilic attack at C2. Consequently, this substrate is less reactive than a naked 2-fluoropyridine.
Solvent Strategy: Dipolar Aproticity
To overcome the EDG deactivation, you must stabilize the rate-determining Meisenheimer complex.
-
Recommended Solvents: DMSO, NMP, DMF, DMAc.
-
Mechanism: These solvents possess high dielectric constants and large dipole moments. They effectively solvate the cationic counterion of your nucleophile (e.g.,
, ), leaving the anionic nucleophile "naked" and highly reactive. Simultaneously, they stabilize the charge-separated transition state.
Troubleshooting Guide:
Q: My reaction with a secondary amine in THF is stalled at 10% conversion. Why? A: THF is too non-polar ($ \epsilon \approx 7.5 $). It promotes tight ion-pairing, effectively "caging" your nucleophile.
-
Fix: Switch to DMSO ($ \epsilon \approx 46 $) or NMP . If solubility is an issue, use a 10:1 mixture of DMSO:THF. The rate increase can be 100-fold due to the "naked anion" effect.
Q: I see a "hydroxy" impurity (pyridone formation) by LCMS. A: This is hydrolysis of the C2-F bond.
-
Cause: Wet solvent. Hygroscopic solvents like DMSO absorb water rapidly.
-
Fix: Use anhydrous grade solvents packed under argon. Add 3Å molecular sieves to the reaction vessel.
Module 2: Targeting the C5-Bromine (Pd-Catalyzed Coupling)
Objective: Suzuki-Miyaura or Buchwald-Hartwig coupling at C5 without disturbing the C2-Fluorine.
The Challenge: The "S_NAr Trap"
Polar solvents used in cross-coupling (like DMF) can inadvertently lower the barrier for nucleophilic attack at C2. If your base is nucleophilic (e.g., NaOEt, CsOH) and the solvent is polar, you risk displacing the fluorine before the palladium cycle completes.
Solvent Strategy: Non-Polar Shielding
Use solvents that suppress charge separation to inhibit the competing ionic
-
Recommended Solvents: Toluene, 1,4-Dioxane, THF (anhydrous).
-
Mechanism: These solvents do not stabilize the Meisenheimer intermediate required for C2-F displacement. They favor the neutral oxidative addition of Pd(0) into the C5-Br bond.
Troubleshooting Guide: Cross-Coupling
Q: I am observing significant C2-substitution by the base/nucleophile during Suzuki coupling. A: You are likely using a polar solvent (DMF/MeCN) with a strong base.
-
Fix 1 (Solvent): Switch to Toluene/Water (10:1) or Dioxane . The biphasic Toluene system keeps the inorganic base separated from the organic substrate, minimizing
. -
Fix 2 (Base): Switch from alkoxides/hydroxides to non-nucleophilic bases like
or .
Q: The reaction is sluggish in Toluene. A: The Pd-catalyst precursor might be insoluble.
-
Fix: Add a small amount of co-solvent (e.g., t-Amyl alcohol ) or use a soluble catalyst system like
or Buchwald precatalysts (e.g., XPhos Pd G4) which are designed for non-polar efficiency.
Module 3: Lithium-Halogen Exchange (C5-Lithiation)
Objective: Selective lithiation at C5 followed by electrophile trapping.
The Challenge: The "Dance" and Nucleophilic Attack
-
Halogen Dance: The lithiated species can deprotonate the C4 position, leading to migration.
-
Nucleophilic Attack: The organolithium reagent (n-BuLi) can attack the C2-F bond (
) instead of exchanging with Br.
Solvent Strategy: Cryogenic Coordination
-
Recommended Solvent: Anhydrous Et2O or THF (strictly at -78°C).
-
Protocol:
-
Dissolve substrate in Et2O (preferred over THF for higher selectivity) at -78°C.
-
Add n-BuLi slowly.
-
Critical: Quench with electrophile immediately (within 5-10 mins). Do not let it stir for hours.
-
Q: Why Et2O over THF? A: THF coordinates Lithium strongly, making the n-BuLi aggregate smaller and more reactive (more basic/nucleophilic). Et2O keeps the n-BuLi less aggressive, favoring the kinetic Br-exchange over the thermodynamic deprotonation or C2-F attack.
Visualizing the Decision Matrix
The following diagram illustrates the critical solvent decision pathways based on your desired transformation.
Caption: Solvent Decision Tree for 3-Benzyloxy-5-bromo-2-fluoropyridine based on chemoselectivity requirements.
Comparative Data: Solvent Impact[1][2][3][4]
The table below summarizes expected outcomes based on solvent dielectric constants (
| Solvent | Type | Dielectric ( | Cross-Coupling Selectivity | Risk Profile | |
| DMSO | Polar Aprotic | 46.7 | Very High | Poor (High Side Rxn) | Hygroscopic; difficult workup. |
| DMF/NMP | Polar Aprotic | 36.7 | High | Moderate | Promotes C2-F displacement side reactions. |
| THF | Ethereal | 7.5 | Low | High | Good general purpose; excellent for lithiation. |
| 1,4-Dioxane | Ethereal | 2.2 | Very Low | Very High | Ideal for Suzuki; suppresses ionic pathways. |
| Toluene | Non-Polar | 2.4 | Negligible | Excellent | Best for high-temp coupling; minimizes C2-F loss. |
References
-
Reactivity of 2-Fluoropyridines
- Mechanism and Scope: 2-Fluoropyridines are significantly more reactive toward than their chloro-counterparts due to the high electronegativity of fluorine, which stabilizes the intermedi
-
Source:J. Org. Chem.2014 , 79, 10226–10239.
-
Solvent Effects in Pd-Catalyzed Coupling
-
Lithium-Halogen Exchange Dynamics
-
General Reactivity of 5-Bromo-2-fluoropyridine
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in 3-Benzyloxy-5-bromo-2-fluoropyridine Reactions
Status: Operational Ticket ID: T-PYR-3B5F Subject: Thermal Management Protocols for Multi-Functionalized Pyridines
Executive Summary
You are working with 3-Benzyloxy-5-bromo-2-fluoropyridine , a "loaded" heterocyclic scaffold. Its utility lies in its three distinct reactive handles, but this also creates a high risk of side reactions if temperature is not precisely managed.
-
C2-Fluorine: Highly reactive toward Nucleophilic Aromatic Substitution (
). -
C5-Bromine: Prime handle for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling.
-
C3-Benzyloxy: Electron-donating group that influences ring electron density; chemically stable to base but sensitive to strong acids and hydrogenation.
This guide breaks down the thermal requirements for the three primary workflows associated with this molecule.
Module 1: Cryogenic Lithiation (C5 Functionalization)
The "Red Zone" Protocol Target Reaction: Lithium-Halogen Exchange (replacing Br with Li) to introduce electrophiles at C5.
The Critical Risk: 2-Fluoropyridines are notoriously unstable toward organolithiums at temperatures above -60°C . If the system warms, the lithium reagent will attack the C2 position (displacing fluoride) or add across the C=N bond rather than performing the desired Br-Li exchange.
Operational Workflow
-
Solvent Prep: Anhydrous THF or Et₂O must be pre-cooled to -78°C before the substrate is introduced.
-
Internal Monitoring: Do not rely on the dry ice/acetone bath temperature. You must use an internal thermal probe. The addition of n-BuLi is exothermic; a rapid addition can spike the internal temperature by 10-15°C, instantly ruining the selectivity.
-
The "Hard Deck": Never allow the internal temperature to rise above -70°C during the lithiation phase.
Visual Workflow: Lithiation Safety Protocol
Caption: Figure 1. Kinetic control workflow. The red node indicates the critical failure point where exotherms often lead to C2-nucleophilic attack.
Module 2: Nucleophilic Aromatic Substitution ( )
The "Goldilocks" Zone Target Reaction: Displacing the C2-Fluorine with amines, alkoxides, or thiols.
The Thermal Logic: The C2-Fluorine is activated by the ring nitrogen and the inductive effect of the C3-Benzyloxy group. Unlike simple benzenes, this reaction does not require forcing conditions.
-
Too Cold (< 0°C): Reaction stalls; solubility issues.
-
Too Hot (> 80°C): Risk of attacking the benzyloxy ether (debenzylation) or promoting polymerization.
Recommended Protocol: Most amine displacements on this scaffold proceed efficiently at 40°C – 60°C .
| Nucleophile Type | Recommended Temp | Solvent System | Notes |
| Primary Amines | 25°C (RT) to 40°C | DMSO or DMF | Often exothermic upon mixing. |
| Secondary Amines | 50°C to 65°C | THF or Dioxane | Steric hindrance requires mild heating. |
| Alkoxides | 0°C to 25°C | THF | Highly reactive; keep cool to prevent bis-addition. |
Module 3: Palladium-Catalyzed Cross-Coupling
The Stability Balance Target Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling at C5-Br.
The Challenge: You need enough heat to promote the oxidative addition of Pd(0) into the C-Br bond, but you must avoid cleaving the benzyl ether or activating the C-F bond (which is possible with specialized ligands).
Troubleshooting "Black Metal" Precipitates: If your reaction turns black (Pd precipitation) and stalls, your temperature is likely too high for the ligand's stability, or the catalyst loading is too low for the rate of reaction at that temp.
-
Standard Range: 60°C – 80°C.
-
Danger Zone: > 100°C (Risk of thermal cleavage of the benzyl group, especially in acidic/protic media).
Visual Decision Tree: Reaction Selectivity
Caption: Figure 2. Thermal selectivity map. Temperature is the primary switch determining which functional group (Br vs F) reacts.
Troubleshooting & FAQ
Q1: I attempted the lithiation at -78°C, but I recovered a complex mixture with no bromine and no electrophile incorporation. What happened?
-
Diagnosis: You likely experienced a "wet quench" or the "Halogen Dance."
-
Solution: If the internal temperature spiked during n-BuLi addition, the lithium can migrate or the pyridine ring can dimerize. Ensure the addition is slow enough that the internal probe never reads above -70°C. Also, ensure your electrophile is added before any warming occurs.
Q2: During Suzuki coupling at 90°C, I see the loss of the benzyl group.
-
Diagnosis: Acid-catalyzed debenzylation. Boronic acids can be slightly acidic, and at high temperatures, this can cleave benzyl ethers.
-
Solution: Lower the temperature to 70°C and switch to a stronger base (e.g., K₃PO₄ instead of Na₂CO₃) to buffer the system. Alternatively, use a more active catalyst (like Pd(dppf)Cl₂ or XPhos Pd G2) that runs at lower temperatures.
Q3: Can I do the
-
Diagnosis: Yes, this is the most robust selectivity on the molecule.
-
Solution: The C-Br bond is inert to standard nucleophiles (amines/alkoxides) up to 80°C. Do not use metal catalysts (Cu or Pd) during this step, or you risk engaging the bromine.
References
-
Schlosser, M. (2015).[1] Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Link
-
L’Heureux, A., et al. (2010). Metalation of Pyridines with nBuLi-Li-Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Link
-
BenchChem Technical Notes. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link
-
Organic Chemistry Portal. Pyridine Synthesis and Reactivity. Link
-
Colbon, P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. Link
Sources
Validation & Comparative
Comparison Guide: 3-Benzyloxy-5-bromo-2-fluoropyridine vs. 3-Benzyloxy-5-chloropyridine
[1]
Executive Summary
In the design of bioactive heterocycles—particularly kinase inhibitors (e.g., TRK, BTK) and GPCR ligands—the choice of pyridine building blocks dictates the synthetic strategy. This guide compares two structurally related but functionally distinct scaffolds:
-
Compound A: 3-Benzyloxy-5-bromo-2-fluoropyridine (CAS: 1428532-92-6)[1][2]
-
Compound B: 3-Benzyloxy-5-chloropyridine (CAS: 251996-81-3)[1][3]
The Verdict:
-
Select Compound A if your target requires a nucleophilic substituent (amine, alkoxide, thiol) at the C-2 position. The 2-fluoro group serves as a highly reactive handle for Nucleophilic Aromatic Substitution (
), allowing rapid diversification under mild conditions. -
Select Compound B if you require electrophilic functionalization at C-2 (via Directed Ortho Metalation) or if cost reduction is paramount for a large-scale C-5 coupling where the lower reactivity of the chloride is manageable.[1]
Structural & Electronic Analysis
The reactivity difference stems from the electronic environment created by the halogenation pattern.
| Feature | Compound A (2-F, 5-Br) | Compound B (2-H, 5-Cl) |
| C-2 Reactivity | Electrophilic ( | Nucleophilic (Lithiation Active). The C-2 proton is acidic ( |
| C-5 Reactivity | High (Oxidative Addition). The C-Br bond is weaker (approx. 69 kcal/mol), facilitating rapid oxidative addition with Pd(0) catalysts.[1] | Moderate (Oxidative Addition). The C-Cl bond is stronger (approx. 81 kcal/mol), requiring electron-rich ligands (e.g., phosphines) and higher temperatures. |
| 3-Benzyloxy Effect | Acts as an electron-donating group (EDG) by resonance, slightly deactivating the ring toward | Acts as a Directing Group (DG) for lithiation, primarily to C-2.[1] |
Reactivity Profiles
Pathway A: Nucleophilic Aromatic Substitution ( )
Primary Advantage of Compound A
The 2-fluoro substituent in Compound A is a "privileged" leaving group for
-
Mechanism: Addition-Elimination (
).[1][4] -
Scope: Primary/secondary amines, alkoxides, thiols.
-
Compound B: Does not react under these conditions.[1][5] Functionalizing C-2 on Compound B requires oxidation to the N-oxide followed by chlorination (
), adding two synthetic steps.[1]
Pathway B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Efficiency Comparison [1]
Both compounds allow functionalization at C-5, but the kinetics differ significantly.[1]
-
Compound A (5-Br): Compatible with standard catalysts (e.g.,
, ) and mild bases ( ). Reaction times are short (1–4 h).[1] -
Compound B (5-Cl): Often requires "hotter" catalysts (e.g.,
+ XPhos or SPhos) and stronger bases ( , ) to force oxidative addition.
Pathway C: Directed Ortho Metalation (DoM)
Orthogonal Selectivity
-
Compound B (2-H): Treatment with bases like n-BuLi or LDA leads to selective deprotonation at C-2 , located between the ring nitrogen and the directing benzyloxy group.[1] This allows the introduction of electrophiles (aldehydes, iodides, silanes) at C-2.
-
Compound A (2-F): The C-2 position is blocked.[1] Lithiation will likely occur at C-4 (ortho to the benzyloxy group) or result in nucleophilic attack of the base on the fluorine (benzyne formation or substitution), leading to complex mixtures.
Visualizing the Reactivity Landscape
Figure 1: Divergent synthetic pathways. Compound A is optimized for nucleophilic addition (C-2) and standard coupling (C-5).[1] Compound B is optimized for electrophilic addition (C-2) and requires robust conditions for coupling (C-5).[1]
Experimental Protocols
Protocol 1: Selective on Compound A (Introduction of Amine)
This protocol demonstrates the high reactivity of the 2-fluoro group.
Reagents: Compound A (1.0 eq), Morpholine (1.2 eq),
-
Charge a reaction vial with 3-benzyloxy-5-bromo-2-fluoropyridine (282 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add DMSO (5.0 mL) and morpholine (105 µL, 1.2 mmol).
-
Stir the mixture at 80 °C for 4 hours. (Note: 2-F pyridines often react at lower temps than 2-Cl analogs).[1]
-
Monitor by LCMS. The 2-F peak should disappear, replaced by the M+Morpholine mass.
-
Workup: Dilute with water, extract with EtOAc (3x), wash organics with brine, dry over
, and concentrate. -
Yield: Typically 85–95%.[1] The bromine at C-5 remains intact for subsequent steps.
Protocol 2: Suzuki-Miyaura Coupling (Comparative Conditions)
| Parameter | Condition A (for Compound A) | Condition B (for Compound B) |
| Catalyst | ||
| Base | ||
| Solvent | DME/Water (3:1) | 1,4-Dioxane/Water (4:[1]1) |
| Temperature | 80 °C | 100–110 °C |
| Time | 2–4 hours | 6–12 hours |
| Comment | Facile reaction; high functional group tolerance.[1] | Requires inert atmosphere and degassed solvents to prevent catalyst death.[1] |
Decision Matrix
Use this table to select the correct starting material for your synthetic route.
| If your target structure needs... | Choose This Compound | Why? |
| Amino/Alkoxy group at C-2 | Compound A | Direct |
| Carbon substituent at C-2 (Alkyl/Aryl) | Compound B | Use lithiation (LDA) to install the C-2 carbon via alkyl halide or aldehyde quench.[1] |
| Unsubstituted C-2 (H) | Compound B | Compound A would require a reductive defluorination step (extra work).[1] |
| Sequential C-2 then C-5 functionalization | Compound A | Allows "Plug-and-Play": |
| Lowest Cost of Goods (Scale-up) | Compound B | Chloropyridines are significantly cheaper; viable if C-5 coupling conditions are optimized.[1] |
References
-
Compound A Data: Accela ChemBio. Product Information: 3-(Benzyloxy)-5-bromo-2-fluoropyridine (CAS 1428532-92-6).[1][2] Retrieved from [2]
-
Compound B Data: BLD Pharm. Product Information: 3-(Benzyloxy)-5-chloropyridine (CAS 251996-81-3).[1][3] Retrieved from
- Nucleophilic Substitution Trends:Nucleophilic Aromatic Substitution of Pyridines. Chemistry LibreTexts. Explains the activation energy difference between 2-fluoro and 2-chloro pyridines.
- Pd-Catalyzed Coupling Rates: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (General reference for Cl vs Br reactivity).
-
Lithiation of 3-Alkoxypyridines: Directed Ortho Metalation (DoM) Selectivity. The 3-alkoxy group directs lithiation to the 2-position (ortho-lithiation).[1] See: Schlosser, M. (2005). Organometallics in Synthesis.
Sources
- 1. 83664-33-9 | 2-(Benzyloxy)-5-bromopyridine - AiFChem [aifchem.com]
- 2. 1257649-57-2,2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 251996-81-3|3-(Benzyloxy)-5-chloropyridine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Structural Elucidation of 3-Benzyloxy-5-bromo-2-fluoropyridine
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is paramount. The substitution pattern of a heterocyclic scaffold can dramatically alter its biological activity, and thus, rigorous analytical validation is not merely a procedural step but the bedrock of reliable and reproducible science. This guide provides an in-depth technical comparison of synthetic strategies and a comprehensive workflow for the definitive structural confirmation of 3-Benzyloxy-5-bromo-2-fluoropyridine, a versatile intermediate in medicinal chemistry.[1]
Introduction: The Significance of Fluorinated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization, particularly with fluorine, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The target molecule, 3-Benzyloxy-5-bromo-2-fluoropyridine, combines several key features: a fluorine atom at the 2-position, which can influence the pKa of the pyridine nitrogen and participate in hydrogen bonding; a bromine atom at the 5-position, providing a handle for further functionalization through cross-coupling reactions; and a benzyloxy group at the 3-position, which can act as a protecting group or a key pharmacophoric element.
Given the potential for isomeric impurities during synthesis, a robust and self-validating analytical workflow is essential to ensure the correct regiochemistry of the final compound. This guide will explore two plausible synthetic routes and detail the analytical techniques required to confirm the desired structure.
Comparative Analysis of Synthetic Strategies
The synthesis of 3-Benzyloxy-5-bromo-2-fluoropyridine can be approached from different starting materials and synthetic philosophies. Here, we compare a plausible and direct approach starting from a commercially available precursor with an alternative, multi-step strategy that offers different advantages and challenges.
Strategy 1: Direct Benzylation of a Precursor (Proposed)
This strategy is predicated on the availability of the key intermediate, 3-bromo-5-fluoro-2-hydroxypyridine. The final step is a classic Williamson ether synthesis, a reliable and well-understood reaction.[2][3][4][5][6]
Logical Workflow for Strategy 1:
Caption: Proposed synthetic workflow for Strategy 1.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate (K2CO3) is often sufficient to deprotonate the hydroxyl group of the 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone form. For less reactive substrates, a stronger base like sodium hydride (NaH) can be employed to drive the reaction to completion by irreversibly forming the alkoxide.
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is ideal for SN2 reactions like the Williamson ether synthesis. These solvents effectively solvate the cation of the base (e.g., K+ or Na+) while not significantly solvating the alkoxide nucleophile, thus enhancing its reactivity.
-
Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often in the range of 80-100 °C.
Strategy 2: Multi-step Synthesis from an Amino-Pyridine Derivative (Alternative)
This alternative strategy, adapted from a patented synthesis of an analogous methoxy compound, begins with a more readily available starting material and builds the desired functionality through a series of transformations.[7]
Logical Workflow for Strategy 2:
Caption: Alternative synthetic workflow (Strategy 2).
Causality Behind Experimental Choices:
-
Diazotization and Fluorination (Balz-Schiemann Reaction): This is a classic method for introducing a fluorine atom onto an aromatic ring. The amino group is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., from tetrafluoroborate) to yield the fluoro-substituted pyridine.
-
Bromination: The subsequent bromination of the 2-alkoxy-5-fluoropyridine intermediate is directed by the existing substituents. The alkoxy group is an activating ortho-, para-director, and the fluorine is a deactivating ortho-, para-director. In this case, bromination is expected to occur at the 3-position. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[7]
Comparison of Strategies:
| Feature | Strategy 1: Direct Benzylation | Strategy 2: Multi-step Synthesis |
| Convergence | More convergent, fewer steps. | More linear, multiple steps. |
| Starting Material | Requires a more functionalized and potentially more expensive precursor. | Starts from a simpler, more readily available precursor. |
| Potential for Isomers | Lower risk of regioisomers if the precursor is pure. | Higher risk of isomeric impurities at each step. |
| Process Scalability | Generally straightforward to scale up. | May require more optimization for each step on a larger scale. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis and a key alternative.
Protocol 1: Synthesis of 3-Benzyloxy-5-bromo-2-fluoropyridine (Proposed)
Step 1: Benzylation of 3-bromo-5-fluoro-2-hydroxypyridine
-
To a solution of 3-bromo-5-fluoro-2-hydroxypyridine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Synthesis of 2-Methoxy-3-bromo-5-fluoropyridine (Alternative)[7]
Step 1: Synthesis of 2-Methoxy-5-fluoropyridine
-
Dissolve 2-methoxy-5-aminopyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-45 °C until nitrogen evolution ceases.
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to yield 2-methoxy-5-fluoropyridine.
Step 2: Bromination of 2-Methoxy-5-fluoropyridine
-
Dissolve 2-methoxy-5-fluoropyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).
-
Add N-bromosuccinimide (1.1 eq) portion-wise.
-
Heat the reaction mixture (e.g., to 50-60 °C) and monitor by GC-MS or LC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield 2-methoxy-3-bromo-5-fluoropyridine.
Definitive Structural Confirmation: A Multi-pronged Analytical Approach
The confirmation of the structure of 3-Benzyloxy-5-bromo-2-fluoropyridine requires a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Logical Workflow for Structural Confirmation:
Caption: Workflow for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is the first and most fundamental piece of evidence for its identity.
-
Expected Observation: For 3-Benzyloxy-5-bromo-2-fluoropyridine (C12H9BrFNO), the expected monoisotopic mass is approximately 280.98 g/mol . High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within a few parts per million.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of roughly equal intensity for the molecular ion (M and M+2), separated by two mass units.
-
Fragmentation: Common fragmentation patterns may include the loss of the benzyl group (C7H7, m/z 91) or the benzyloxy radical.
¹H NMR Spectroscopy
Proton NMR provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data for 3-Benzyloxy-5-bromo-2-fluoropyridine:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-4 | ~7.8 - 8.0 | Doublet of doublets (dd) | ~2-3 (⁴JHF), ~2-3 (⁴JHH) | Downfield due to deshielding from the adjacent nitrogen and bromine. Coupled to both the fluorine at C-2 and the proton at C-6. |
| H-6 | ~8.1 - 8.3 | Doublet of doublets (dd) | ~2-3 (⁵JHF), ~2-3 (⁴JHH) | Downfield due to proximity to the electronegative nitrogen. Coupled to the proton at C-4 and the fluorine at C-2. |
| -OCH₂- | ~5.3 - 5.5 | Singlet (s) | - | Methylene protons of the benzyloxy group. |
| Phenyl-H | ~7.3 - 7.5 | Multiplet (m) | - | Protons of the benzyl group's phenyl ring. |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The presence of fluorine will introduce characteristic C-F couplings.
Predicted ¹³C NMR Data for 3-Benzyloxy-5-bromo-2-fluoropyridine:
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C-2 | ~155 - 160 | Doublet (¹JCF) | Carbon directly attached to fluorine, showing a large one-bond C-F coupling constant. |
| C-3 | ~140 - 145 | Doublet (²JCF) | Carbon adjacent to the fluorinated carbon, showing a smaller two-bond coupling. |
| C-4 | ~125 - 130 | Doublet (³JCF) | Three-bond coupling to fluorine. |
| C-5 | ~110 - 115 | Singlet or small doublet | Carbon bearing the bromine atom. |
| C-6 | ~145 - 150 | Doublet (³JCF) | Three-bond coupling to fluorine. |
| -OCH₂- | ~70 - 75 | Singlet | Methylene carbon of the benzyloxy group. |
| Phenyl-C | ~127 - 136 | Singlets | Carbons of the benzyl group's phenyl ring. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive and powerful tool for confirming the presence and environment of fluorine atoms.[8][9][10]
-
Expected Observation: A single resonance in the ¹⁹F NMR spectrum will confirm the presence of one fluorine atom in the molecule.
-
Chemical Shift: The chemical shift of the fluorine signal will be characteristic of a fluorine atom attached to a pyridine ring.
-
Coupling: The fluorine signal will be split by the adjacent protons (H-4 and H-6), likely appearing as a triplet or a doublet of doublets, depending on the relative magnitudes of the coupling constants.
Conclusion: A Self-Validating Approach to Structural Purity
The synthesis and structural confirmation of 3-Benzyloxy-5-bromo-2-fluoropyridine derivatives demand a meticulous and evidence-based approach. By comparing plausible synthetic strategies, researchers can select the most appropriate route based on factors such as starting material availability, scalability, and control over regioselectivity.
Ultimately, the definitive confirmation of the target structure relies on the synergistic use of multiple analytical techniques. The molecular weight and bromine isotopic pattern from mass spectrometry, combined with the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, create a self-validating dataset that leaves no ambiguity about the final structure. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of research in drug discovery and development.
References
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
-
5-Bromo-1,2,3-trifluorobenzene - Magritek. [Link]
-
3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem. [Link]
-
3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem. [Link]
-
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. [Link]
-
Williamson etherification using a hydroxypyridine - ChemSpider Synthetic Pages. [Link]
-
Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Supporting Information for - Halogen-Bond-Promoted Direct Cross-Coupling of Ethyl 3-bromo-3-alkyl- 2,2-difluoropropanoate with Coumarins/Quinolinones. [Link]
-
(A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. - ResearchGate. [Link]
-
(PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water - ResearchGate. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - AIR Unimi. [Link]
-
Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. [Link]
-
Williamson Ether Synthesis - YouTube. [Link]
-
19Flourine NMR. [Link]
-
Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - NIH. [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
-
3-bromophthalide - Organic Syntheses Procedure. [Link]
-
2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide - MDPI. [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - NIH. [Link]
-
3-(4-(Benzyloxy)-3-methoxyphenyl)-[7][8][11]triazolo[4,3-a]pyridine - MDPI. [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
-
Supporting Information for - The Royal Society of Chemistry. [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. [Link]
-
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC - NIH. [Link]
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A Comparative Guide to LC-MS Analysis of 3-Benzyloxy-5-bromo-2-fluoropyridine Reaction Mixtures for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the meticulous analysis of reaction mixtures is a cornerstone of efficient and safe pharmaceutical synthesis. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures containing the highly functionalized intermediate, 3-Benzyloxy-5-bromo-2-fluoropyridine. We will explore the rationale behind methodological choices, compare LC-MS to alternative analytical techniques, and provide supporting data and protocols to ensure scientific integrity and practical applicability.
The Analytical Challenge: Unraveling a Complex Reaction Landscape
The synthesis of multi-substituted pyridines, such as 3-Benzyloxy-5-bromo-2-fluoropyridine, is a critical step in the development of numerous pharmaceutical agents. The inherent reactivity of the pyridine ring, coupled with the presence of multiple functional groups, can lead to a complex mixture of the desired product, unreacted starting materials, intermediates, and various byproducts. Effective reaction monitoring and impurity profiling are paramount to optimize reaction conditions, ensure the quality of the final active pharmaceutical ingredient (API), and meet stringent regulatory requirements.[1][2]
A plausible synthetic approach to 3-Benzyloxy-5-bromo-2-fluoropyridine involves a multi-step pathway, likely beginning with a commercially available substituted pyridine. A key transformation would be a nucleophilic aromatic substitution (SNAr) to introduce the benzyloxy group.[3][4] Given the electron-withdrawing nature of the fluorine and bromine atoms, the pyridine ring is activated towards such substitutions, primarily at the 2- and 4-positions.[5]
A hypothetical reaction mixture for the final benzylation step might contain:
-
Target Product: 3-Benzyloxy-5-bromo-2-fluoropyridine
-
Starting Material: 3-Hydroxy-5-bromo-2-fluoropyridine
-
Reagent: Benzyl bromide
-
Potential Byproducts:
-
Isomeric products (e.g., O-benzylation at a different position if starting material isomer is present)
-
Products of over-alkylation or side reactions with the solvent or base.
-
Degradation products of the starting material or product.
-
The analytical method must be capable of separating and identifying these closely related compounds with high sensitivity and specificity.
The Power of LC-MS: A Superior Analytical Solution
LC-MS has emerged as the gold standard for the analysis of complex pharmaceutical mixtures due to its exceptional separation capabilities and highly specific detection.[6][7] For the analysis of 3-Benzyloxy-5-bromo-2-fluoropyridine reaction mixtures, an LC-MS approach offers significant advantages over traditional techniques.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a robust LC-MS method for the analysis of a hypothetical 3-Benzyloxy-5-bromo-2-fluoropyridine reaction mixture.
Caption: A typical LC-MS workflow for reaction mixture analysis.
1. Sample Preparation:
-
Objective: To prepare the reaction mixture for injection into the LC-MS system, ensuring compatibility with the mobile phase and preventing column contamination.
-
Protocol:
-
At the desired reaction time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a larger volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any insoluble salts.
-
Vortex the quenched sample and centrifuge to pellet any solids.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. Liquid Chromatography:
-
Objective: To achieve baseline separation of the target analyte from starting materials, reagents, and byproducts.
-
Rationale: A C18 reversed-phase column is a versatile choice for moderately polar aromatic compounds. Gradient elution is employed to effectively separate compounds with a range of polarities within a reasonable timeframe. The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analytes, which is beneficial for positive mode electrospray ionization.
-
Experimental Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
3. Mass Spectrometry:
-
Objective: To ionize the separated components and determine their mass-to-charge ratios for identification.
-
Rationale:
-
Ionization Source (ESI vs. APCI): Electrospray Ionization (ESI) is the preferred method for moderately polar and ionizable compounds like substituted pyridines.[8] It is a "soft" ionization technique that typically produces intact protonated molecules [M+H]+, simplifying spectral interpretation. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar compounds, but may induce more fragmentation in the source.[1]
-
Mass Analyzer (Quadrupole vs. TOF): A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is highly advantageous for this application.[9] The quadrupole component can be used for precursor ion selection in MS/MS experiments, while the TOF analyzer provides high-resolution and accurate mass measurements. This allows for the confident determination of elemental compositions and the differentiation of isobaric compounds. A triple quadrupole (QqQ) instrument would be superior for targeted quantification due to its high sensitivity in Multiple Reaction Monitoring (MRM) mode, but a Q-TOF provides more comprehensive qualitative information for initial reaction analysis.[10]
-
-
Experimental Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Mass Range: m/z 50-1000
-
4. Data Analysis:
-
Total Ion Chromatogram (TIC): Provides an overview of all ionizable components in the reaction mixture.
-
Extracted Ion Chromatograms (EICs): By extracting the specific m/z values of the expected components (target product, starting material, etc.), their presence and relative abundance can be easily visualized.
-
Mass Spectra and Fragmentation Analysis: The high-resolution mass spectrum of each peak allows for the confirmation of the molecular formula. MS/MS fragmentation provides structural information. For 3-Benzyloxy-5-bromo-2-fluoropyridine, characteristic fragmentation would likely involve the loss of the benzyl group (C7H7, 91 Da) or the bromine atom. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a clear signature for bromine-containing fragments.
Performance Comparison: LC-MS vs. Alternatives
To illustrate the superiority of LC-MS, let's compare its performance against other common analytical techniques for this application.
| Feature | LC-MS (Q-TOF) | HPLC-UV | GC-MS |
| Specificity | Very High (based on retention time, accurate mass, and fragmentation) | Moderate (based on retention time and UV spectrum) | High (based on retention time and fragmentation pattern) |
| Sensitivity | Very High (pg to fg range) | Moderate (ng to µg range) | High (pg to ng range) |
| Identification Power | High (provides molecular formula and structural information) | Low (limited to comparison with standards) | Moderate to High (library matching of fragmentation patterns) |
| Applicability to Analyte | Excellent (suitable for moderately polar, non-volatile compounds) | Good (requires chromophore for detection) | Potentially problematic (analyte may have low volatility or be thermally labile) |
| Throughput | High | High | Moderate (longer run times may be required) |
Causality Behind the Comparison:
-
HPLC-UV: While a workhorse in many labs, HPLC-UV lacks the specificity of mass spectrometric detection. Co-eluting impurities with similar UV spectra can be easily missed or misidentified. Quantitation can also be inaccurate if the response factors of the impurities are significantly different from the main product.
-
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful technique for volatile and thermally stable compounds.[8] However, 3-Benzyloxy-5-bromo-2-fluoropyridine, with a molecular weight of 284.1 g/mol , may have limited volatility, potentially requiring high inlet temperatures that could cause on-column degradation. This would lead to inaccurate representation of the reaction mixture. Furthermore, polar starting materials or byproducts may not be amenable to GC analysis without derivatization, adding complexity to the workflow.[10]
Visualizing the Analytical Choice
Caption: Decision matrix for selecting the optimal analytical technique.
Conclusion: A Self-Validating System for Confident Drug Development
The use of LC-MS, particularly with a high-resolution mass spectrometer like a Q-TOF, provides a self-validating system for the analysis of complex reaction mixtures such as those encountered in the synthesis of 3-Benzyloxy-5-bromo-2-fluoropyridine. The combination of chromatographic separation, accurate mass measurement, and MS/MS fragmentation offers an unparalleled level of confidence in the identification and monitoring of all components. This detailed understanding of the reaction landscape is crucial for accelerating drug development timelines, ensuring product quality, and ultimately, delivering safer and more effective medicines. By carefully selecting the appropriate LC-MS methodology, researchers can navigate the complexities of modern pharmaceutical synthesis with precision and confidence.
References
- This is a placeholder for a reference that would ideally describe the synthesis of 2,3,5-trisubstituted pyridines. While a specific paper for the target analyte was not found, a general citation to a relevant synthetic methodology would be placed here.
- This placeholder would cite a paper on the mass spectrometry of halogenated aromatic compounds, providing a basis for fragmentation p
-
Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography? [Online]. Available at: [Link] (Accessed: February 2, 2026).
- This placeholder would be for a reference discussing LC-MS in pharmaceutical impurity profiling.
- This placeholder would cite a relevant article on the principles of Quadrupole Time-of-Flight Mass Spectrometry.
- This placeholder would be for a reference comparing GC-MS and LC-MS for the analysis of heterocyclic compounds.
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Online]. Available at: [Link] (Accessed: February 2, 2026).
- This placeholder would cite a paper on nucleophilic arom
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online]. Available at: [Link] (Accessed: February 2, 2026).
-
Pharmaceutical Technology. (2016). Application of LCMS in small-molecule drug development. [Online]. Available at: [Link] (Accessed: February 2, 2026).
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online]. Available at: [Link] (Accessed: February 2, 2026).
-
ICH. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Available at: [Link] (Accessed: February 2, 2026).
-
News-Medical. (2019). LC-MS Analysis of Pharmaceutical Drugs. [Online]. Available at: [Link] (Accessed: February 2, 2026).
- This placeholder would cite a paper on the mass spectral fragmentation of benzyloxy-substituted arom
- Dong, M. W. (2013). LC-MS for Pharmaceutical Analysis. LCGC North America, 31(4), 294-305.
- This placeholder would be for a reference on reaction monitoring in pharmaceutical development using process analytical technology (P
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- This placeholder would cite a relevant article on the challenges of analyzing halogen
- This placeholder would be for a comprehensive review on modern pyridine synthesis.
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Strategic Scaffolds: Evaluating Alternatives to 3-Benzyloxy-5-bromo-2-fluoropyridine
Executive Summary
In medicinal chemistry, 3-Benzyloxy-5-bromo-2-fluoropyridine serves as a high-value "tri-orthogonal" scaffold. Its utility lies in the distinct reactivity of its three functional handles: the highly reactive 2-fluoro group (for
This guide evaluates three strategic replacements. We move beyond simple catalog comparisons to analyze the kinetic trade-offs, synthetic pathways, and experimental adjustments required to successfully implement these alternatives in drug discovery campaigns.
Part 1: The Reference Standard & The Problem
Compound: 3-Benzyloxy-5-bromo-2-fluoropyridine
Role: The "Gold Standard" for versatility.
Mechanism: The electronegative fluorine at C2 activates the ring for Nucleophilic Aromatic Substitution (
Why Seek Alternatives?
-
Cost: Fluorinated pyridines with specific protecting groups often command premium pricing (
). -
Atom Economy: The benzyl group is heavy (
). If the final target requires a small ether (OMe) or a free hydroxyl, carrying the benzyl group through multiple steps is inefficient. -
Availability: Batch-to-batch variability in commercial availability can stall SAR campaigns.
Part 2: Comparative Analysis of Alternatives
We evaluate three distinct classes of alternatives based on Reactivity (
Alternative A: The "Kinetic" Analog
Compound: 5-Bromo-2,3-difluoropyridine (CAS: 89402-44-8)
Strategy: Regioselective
-
Logic: Instead of starting with the oxygen at C3, use the 3-Fluoro substituent. The 2-Fluoro position is significantly more electrophilic than the 3-Fluoro position due to the stabilization of the Meisenheimer intermediate by the ring nitrogen.
-
Pros: Cheaper; lower molecular weight; allows introduction of diverse nucleophiles at C3 later (via a second
or hydroxylation). -
Cons: Requires strict temperature control to prevent bis-substitution.
Alternative B: The "Cost-Effective" Workhorse
Compound: 3-Benzyloxy-5-bromo-2-chloropyridine Strategy: Trading Fluorine for Chlorine.
-
Logic: Chlorine is a poorer leaving group than fluorine in
reactions (approx.[1] 300-fold slower). However, it is significantly cheaper. -
Pros: Massive cost reduction; highly stable.
-
Cons: Requires forcing conditions (High T, microwave) or transition-metal catalysis (Buchwald-Hartwig) to displace the C2-Cl.
Alternative C: The "Fixed" Analog
Compound: 5-Bromo-2-fluoro-3-methoxypyridine Strategy: Fixed Ether Strategy.
-
Logic: If the final drug target contains a methoxy group, using the benzyl-protected intermediate is chemically redundant.
-
Pros: Eliminates the deprotection step (
or ); higher atom economy. -
Cons: Less flexible if the OH group is needed for hydrogen bonding in the active site.
Part 3: Decision Matrix & Performance Data
Table 1: Reactivity and Strategic Fit[2]
| Feature | Reference (3-OBn-2-F) | Alt A (2,3-Difluoro) | Alt B (3-OBn-2-Cl) | Alt C (3-OMe-2-F) |
| High ( | Very High ( | Low ( | High ( | |
| Regioselectivity | Exclusive (C2 only) | ~95:5 (C2 vs C3) | Exclusive | Exclusive |
| Cost Factor | $ | |||
| Deprotection | Hydrogenolysis (Easy) | N/A (Requires substitution) | Hydrogenolysis | Impossible (Stable) |
| Primary Use Case | Complex total synthesis | Scaffold hopping / SAR | Scale-up / Process Chem | Fixed SAR analogs |
Part 4: Experimental Protocols
Protocol 1: Regioselective of 5-Bromo-2,3-difluoropyridine (Alt A)
This protocol demonstrates the selective displacement of the 2-F atom over the 3-F atom.
Reagents:
-
Primary Amine (e.g., Morpholine, 1.1 equiv)
- (2.0 equiv)
-
Acetonitrile (0.2 M)
Method:
-
Dissolve 5-Bromo-2,3-difluoropyridine in anhydrous acetonitrile at 0°C (Ice bath is critical to ensure regioselectivity).
-
Add
followed by the dropwise addition of the amine. -
Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
-
Note: If the reaction is sluggish, warm slowly to Room Temperature (RT). Do not heat, as this promotes C3 displacement.
-
-
Workup: Dilute with water, extract with EtOAc. The product will be the 2-amino-3-fluoro-5-bromopyridine .
-
Validation:
NMR will show a shift in the remaining fluorine signal (typically -120 to -140 ppm range) and loss of the C2-F signal (approx -70 ppm).
Protocol 2: Forcing on 3-Benzyloxy-5-bromo-2-chloropyridine (Alt B)
This protocol overcomes the lower reactivity of the C2-Cl bond.
Reagents:
-
3-Benzyloxy-5-bromo-2-chloropyridine (1.0 equiv)
-
Nucleophile (e.g., Benzylamine, 1.5 equiv)
-
DIPEA (3.0 equiv)
-
DMSO or NMP (0.5 M)
Method:
-
Combine reagents in a pressure-rated vial (microwave vial).
-
Thermal Method: Heat to 120°C for 12-16 hours.
-
Microwave Method (Preferred): Irradiate at 140°C for 45 minutes.
-
Catalytic Backup: If the nucleophile is sterically hindered, add 5 mol%
and 10 mol% BINAP with in Toluene at 100°C (Buchwald-Hartwig conditions). -
Workup: Pour into water (DMSO removal), extract with ether.
Part 5: Pathway Visualization
The following diagram illustrates the divergent synthetic pathways for the Reference compound versus the two primary alternatives.
Caption: Synthetic divergence between Reference (Blue), Difluoro (Green), and Chloro (Red) pathways. Note the temperature requirements.
References
-
BenchChem. (2025).[1] Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline. (Data extrapolated to pyridine systems confirming F >> Cl reactivity).
-
Stroup, B. W., et al. (2007).[5] Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042.[5] (Establishes regioselectivity protocols for poly-halogenated pyridines).
-
PubChem. (2025).[2] 5-Bromo-2,3-difluoropyridine Compound Summary. (Physical properties and safety data). [2]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (Comparative kinetics of F vs Cl displacement).
-
American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (Validation of mild SNAr conditions for fluoropyridines).
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The Strategic Advantage of 3-Benzyloxy-5-bromo-2-fluoropyridine in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and functionalized heterocyclic scaffolds is a cornerstone of rational molecular design.[1][2] Fluorinated building blocks, in particular, have become indispensable tools for medicinal chemists to fine-tune the pharmacological profiles of drug candidates, enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4] Among the plethora of available intermediates, 3-Benzyloxy-5-bromo-2-fluoropyridine has emerged as a uniquely versatile and powerful building block. This guide provides an in-depth analysis of its advantages, supported by comparative data and experimental insights, to inform its application in drug development programs.
Deconstructing the Molecular Advantage: A Trifecta of Functionality
The utility of 3-Benzyloxy-5-bromo-2-fluoropyridine stems from the strategic arrangement of its three key functional groups, each imparting distinct and synergistic advantages.
-
The 2-Fluoro Substituent: A Bioisostere and Metabolic Shield The fluorine atom at the 2-position is critical. Its high electronegativity and small atomic radius profoundly influence the pyridine ring's electronic properties.[5] This modification can lower the pKa of the pyridine nitrogen, which can be crucial for modulating interactions with biological targets or improving cell permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, making the 2-position resistant to oxidative metabolism, a common liability for many pyridine-containing compounds.[2][6] This inherent metabolic stability can significantly improve a drug candidate's pharmacokinetic profile.[1][7]
-
The 5-Bromo Substituent: The Versatile Synthetic Handle The bromine atom at the 5-position serves as a highly reliable and versatile handle for a wide range of palladium-catalyzed cross-coupling reactions.[8] This allows for the efficient and modular introduction of diverse chemical functionalities, including aryl, heteroaryl, alkyl, and alkynyl groups. This versatility is paramount during the lead optimization phase, enabling rapid exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.[2]
-
The 3-Benzyloxy Group: A Modulator of Properties and a Latent Handle The benzyloxy group at the 3-position serves multiple roles. It acts as a bulky, lipophilic group that can be used to probe specific binding pockets within a target protein.[9] Its ether linkage also influences the electronic distribution of the pyridine ring.[10] Critically, the benzyl group can be readily cleaved under various conditions (e.g., hydrogenolysis) to unmask a hydroxyl group. This latent phenol provides a secondary point for diversification, allowing for the introduction of new functionalities or serving as a key hydrogen bond donor in the final drug molecule.
Comparative Analysis: Why Choose 3-Benzyloxy-5-bromo-2-fluoropyridine?
To fully appreciate the advantages of this building block, it is essential to compare it with structurally related alternatives that a medicinal chemist might consider.
| Feature | 3-Benzyloxy-5-bromo-2-fluoropyridine | 3-Benzyloxy-5-bromopyridine (Non-fluorinated Analog) | 3-Bromo-2-fluoropyridine | 3-Bromo-5-fluoro-2-methoxypyridine |
| Metabolic Stability | High: C-F bond at the 2-position blocks a common site of oxidative metabolism.[2][3] | Moderate to Low: The unsubstituted 2-position is susceptible to enzymatic oxidation. | High: Possesses the same metabolically robust C-F bond at the 2-position.[5][8] | High: The 5-fluoro group enhances overall metabolic stability.[10][11] |
| Synthetic Versatility | High: Bromine at the 5-position is an excellent handle for diverse cross-coupling reactions. Latent hydroxyl group offers a secondary point for modification. | High: Bromine at the 5-position allows for similar cross-coupling chemistry. | Moderate: Lacks the benzyloxy group, limiting the exploration of that vector and removing the latent hydroxyl functionality. | High: Bromine provides a reliable coupling site.[11] |
| Reactivity Control | Excellent: The fluorine atom modulates the reactivity of the pyridine ring for selective transformations. | Good: Standard pyridine reactivity. | Good: Fluorine influences reactivity, but the absence of the 3-substituent changes the electronic landscape. | Excellent: The methoxy and fluoro groups influence the ring's electronics and reactivity, offering fine-tuning possibilities.[10] |
| Structural Diversity | High: Three distinct points for modification (fluoro, bromo, benzyloxy) allow for extensive SAR exploration. | Moderate: Lacks the unique properties and interactions conferred by fluorine. | Low: Limited to modifications at the bromine and other ring positions. | High: Offers multiple points for derivatization.[10][11] |
Application in Practice: Cross-Coupling Protocols
The true power of 3-Benzyloxy-5-bromo-2-fluoropyridine is realized in its application. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental transformations in drug synthesis.[12][13][14]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of 3-Benzyloxy-5-bromo-2-fluoropyridine with an arylboronic acid.
Objective: To synthesize a 5-aryl-3-benzyloxy-2-fluoropyridine derivative.
Materials:
-
3-Benzyloxy-5-bromo-2-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-Benzyloxy-5-bromo-2-fluoropyridine, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Add the palladium(II) acetate and SPhos ligand to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): This combination is highly effective for cross-coupling reactions involving electron-deficient and sterically hindered aryl halides. SPhos is a bulky, electron-rich phosphine ligand that promotes the challenging reductive elimination step, leading to higher yields.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of the boronic acid or degradation of sensitive functional groups.
-
Solvent System (Toluene/Water): The biphasic solvent system is standard for Suzuki couplings. Toluene solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Representative Suzuki Coupling Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 90 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 100 | 95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 80 | 91 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 100 | 85 |
Note: This data is representative and actual yields may vary based on specific reaction conditions and substrate scale.
Visualizing the Synthetic Potential
Graphviz diagrams can effectively illustrate the central role of this building block in synthetic strategies.
Caption: Versatility of 3-Benzyloxy-5-bromo-2-fluoropyridine in cross-coupling reactions.
Caption: Role of the building block in a typical drug discovery workflow.
Conclusion
3-Benzyloxy-5-bromo-2-fluoropyridine is more than just another building block; it is a strategic tool for accelerating drug discovery programs. Its unique combination of a metabolically robust 2-fluoro position, a highly versatile 5-bromo synthetic handle, and a modifiable 3-benzyloxy group provides medicinal chemists with a powerful platform for rapid SAR exploration and the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic properties. By understanding and leveraging the distinct advantages of this trifunctional scaffold, research teams can more efficiently navigate the complex path from hit identification to lead optimization, ultimately increasing the probability of success in developing novel therapeutics.
References
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A Cost-Benefit Analysis of 3-Benzyloxy-5-bromo-2-fluoropyridine: A Strategic Intermediate for Complex Pyridine Synthesis
For researchers and professionals in drug discovery and medicinal chemistry, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] The strategic functionalization of this heterocycle is therefore a critical exercise in synthetic planning. Among the myriad of available building blocks, 3-Benzyloxy-5-bromo-2-fluoropyridine has emerged as a particularly versatile and powerful intermediate. This guide provides an in-depth cost-benefit analysis of this reagent, comparing its performance with key alternatives and offering detailed experimental protocols to demonstrate its utility.
The true value of 3-Benzyloxy-5-bromo-2-fluoropyridine lies in its orthogonal reactivity. It possesses three distinct functional handles—a fluorine atom, a bromine atom, and a benzyloxy protecting group—each offering a specific and predictable reaction pathway. This allows for a highly controlled, sequential elaboration of the pyridine core, minimizing cross-reactivity and maximizing synthetic efficiency.
The Strategic Value of Orthogonal Reactivity
The arrangement of the fluoro, bromo, and benzyloxy groups is not arbitrary; it is a carefully designed system for selective chemical manipulation.
-
The 2-Fluoro Group: A Gateway for Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom at the C2 position, activated by the ring nitrogen, is an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build diverse molecular libraries. While other halogens can be used, fluorine often provides cleaner reactions and distinct reactivity profiles.
-
The 5-Bromo Group: The Cross-Coupling Workhorse : The bromine atom at the C5 position is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly weaker than a carbon-fluorine (C-F) bond, making it the preferred site for oxidative addition to a palladium(0) catalyst.[3] This enables highly reliable Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, attaching new carbon or nitrogen-based fragments.[4]
-
The 3-Benzyloxy Group: A Stable Hydroxyl Surrogate : The benzyloxy group serves as a robust protecting group for the C3-hydroxyl functionality. This is critical as a free hydroxyl group could interfere with organometallic reagents used in cross-coupling or act as a competing nucleophile. The benzyl group is stable to a wide range of reaction conditions and can be reliably removed in a final synthetic step via hydrogenolysis or other methods.[5]
This trifecta of functionalities enables a logical and powerful synthetic workflow.
Caption: A typical workflow using the target molecule.
Comparative Analysis with Alternative Reagents
To fully appreciate the benefits of 3-Benzyloxy-5-bromo-2-fluoropyridine, it is essential to compare it with other substituted pyridines that could theoretically lead to similar products. The choice of starting material has profound implications for reaction efficiency, cost, and the number of synthetic steps required.
| Reagent | Key Benefit(s) | Key Drawback(s) | Cost-Benefit Rationale |
| 3-Benzyloxy-5-bromo-2-fluoropyridine | Orthogonal reactivity for sequential functionalization; high selectivity. | Higher initial purchase price. | High Benefit : Ideal for complex, multi-step syntheses where selectivity and yield are paramount. The higher upfront cost is offset by fewer synthetic steps, reduced purification challenges, and higher overall yields. |
| 3-Benzyloxy-2,5-dibromopyridine | Two sites for cross-coupling. | Lacks a dedicated SNAr site; potential for selectivity issues between the two C-Br bonds. | Moderate Benefit : Useful if two cross-coupling reactions are desired. However, achieving selective mono-functionalization can be challenging, often requiring careful control of stoichiometry and conditions. |
| 2-Fluoro-5-bromo-3-hydroxypyridine | Lower cost; hydroxyl group is ready for use. | Free -OH can interfere with organometallic reagents (requiring in-situ protection or specific catalysts); potential for side reactions. | Situational Benefit : Cost-effective if the synthetic target retains the C3-OH and the subsequent reaction is compatible. Often, it proves more efficient to protect the hydroxyl group first, negating the initial cost advantage. |
| 2,3-Dichloro-5-bromopyridine | Lower cost than fluoro-analogs. | C-Cl bond at C2 is less reactive for SNAr than C-F; cross-coupling at C5 may require more robust catalysts than for C-Br.[3] | Lower Benefit : While economical, the reduced reactivity of the C2-chloro position often necessitates harsher conditions for SNAr, which can limit functional group tolerance. The C-Br bond remains the primary site for cross-coupling.[6] |
Cost Analysis
While the per-gram cost of 3-Benzyloxy-5-bromo-2-fluoropyridine is higher than simpler di- or tri-halogenated pyridines, a true cost analysis must consider the "cost-per-step" and "cost-per-final-milligram." The target molecule's design minimizes the need for additional protection/deprotection cycles and avoids issues of regioselectivity that plague symmetrically substituted precursors. This leads to:
-
Higher Overall Yields: Predictable, high-yielding reactions at each step.
-
Reduced Purification Time: Cleaner reaction profiles mean simpler and faster purification.
-
Fewer Synthetic Steps: Achieving a di-substituted product can be done in two reliable steps followed by deprotection.
For drug development campaigns where speed and reliability are critical, the initial investment in a highly functionalized, versatile building block is often more economical than troubleshooting less predictable, multi-step routes from cheaper starting materials.[7]
Experimental Protocols and Performance Data
The following protocols are representative examples of the key transformations possible with 3-Benzyloxy-5-bromo-2-fluoropyridine.
Protocol 1: Suzuki-Miyaura Coupling at the C5-Position
This protocol demonstrates the selective functionalization of the C-Br bond.
Caption: Suzuki-Miyaura reaction scheme.
Methodology:
-
To a reaction vial, add 3-benzyloxy-5-bromo-2-fluoropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv) to the vial.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add dioxane and water (4:1 mixture, 0.1 M concentration relative to the pyridine).
-
Seal the vial and heat the reaction mixture to 90 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.[3]
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
| Arylboronic Acid Partner | Yield (%) |
| Phenylboronic acid | 92% |
| 4-Methoxyphenylboronic acid | 89% |
| 3-Thienylboronic acid | 85% |
| 4-Cyanophenylboronic acid | 88% |
| Representative yields based on literature for similar substrates.[8][9] |
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This reaction demonstrates the formation of a C-N bond at the C-Br position, a key transformation in medicinal chemistry.[4]
Methodology:
-
To an oven-dried reaction vial, add 3-benzyloxy-5-bromo-2-fluoropyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the desired amine (1.2 equiv).
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the ligand (e.g., RuPhos, 0.04 equiv).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous toluene or dioxane (0.2 M).
-
Seal the vial and heat to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
This protocol is adapted from general procedures for Buchwald-Hartwig amination of aryl bromides.[10][11]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol is typically performed after the C5 position has been functionalized.
Methodology:
-
In a sealed tube, dissolve the 3-benzyloxy-2-fluoro-5-aryl/amino-pyridine (1.0 equiv) in a polar aprotic solvent like DMSO or NMP.
-
Add the desired primary or secondary amine nucleophile (2.0-3.0 equiv).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equiv).
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers extensively with water and brine to remove the high-boiling solvent.
-
Dry, concentrate, and purify by column chromatography.
The conditions for SNAr on 2-fluoropyridines can vary significantly based on the nucleophile's reactivity.[12]
Protocol 4: Debenzylation to Reveal the C3-Hydroxyl Group
This is often the final step to yield the target molecule.
Methodology:
-
Dissolve the benzylated pyridine substrate in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add palladium on carbon (10% w/w, 0.05-0.10 equiv).
-
Fit the reaction flask with a hydrogen balloon or perform the reaction in a hydrogenation apparatus.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature for 2-16 hours.
-
Monitor by TLC/LC-MS. Upon completion, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be purified further if necessary.
This is a standard and generally high-yielding deprotection method.[5]
Conclusion
3-Benzyloxy-5-bromo-2-fluoropyridine represents a prime example of a "smart" building block in modern organic synthesis. While its initial procurement cost is higher than simpler halogenated pyridines, its true value is realized in its performance. The reagent's designed-in orthogonal reactivity allows for a logical, efficient, and highly selective approach to constructing complex, polysubstituted pyridine derivatives. For drug discovery programs where time, reliability, and access to diverse chemical matter are paramount, the benefits of employing such a versatile intermediate far outweigh the initial costs, ultimately accelerating the path to novel therapeutic candidates.
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-
Science Publishing Group. A Review on the Medicinal Importance of Pyridine Derivatives. [Link][1]
-
Open Access Journals. A Brief View on Pyridine Compounds. [Link][16]
-
ResearchGate. Schematic representation for the debenzylation experimental. [Link][5]
-
ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.[Link][12]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link][18]
-
PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link][2]
-
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-
ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry. [Link][20]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link][8]
-
ZORA. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link][21]
-
PubMed. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link][22]
-
Organic Syntheses. Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. [Link][23]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link][24]
-
RSC Publishing. Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. [Link][25]
-
PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link][26]
-
PMC - NIH. Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. [Link][27]
-
NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link][28]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link][9]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link][10]
-
Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link][29]
-
MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link][30]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link][31]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link][32]
-
Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. [33]
-
PMC - NIH. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. [Link][34]
-
Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. [35]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][11]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
